3-Dodecylthiophene
Description
Contextualizing 3-Dodecylthiophene within Conjugated Polymer Science
Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit unique electronic and optical properties that bridge the gap between traditional inorganic semiconductors and organic materials. These properties have positioned them as promising candidates for a wide range of applications in organic electronics, including transistors, solar cells, and light-emitting diodes. This compound fits into this domain as a crucial monomer precursor. Its incorporation into polymer chains allows for the creation of materials with tailored characteristics, influenced by the length and nature of the alkyl side chain.
Significance of this compound as a Monomer Precursor for Poly(this compound) (P3DDT) in Organic Electronics
The primary significance of this compound lies in its use as the monomer for synthesizing poly(this compound) (P3DDT). P3DDT is a prominent member of the poly(3-alkylthiophene) (P3AT) family, which are among the most widely studied conjugated polymers due to their tunable properties and processability. The dodecyl side chain on the thiophene (B33073) ring in this compound plays a critical role in determining the solubility and solid-state organization of the resulting P3DDT polymer. This side chain allows P3DDT to be processed from common organic solvents, which is a key advantage for low-cost, large-area fabrication techniques like spin-coating and printing. aip.orgpsu.eduresearchgate.neteku.edu
The synthesis of P3DDT from this compound can be achieved through various polymerization methods, including oxidative polymerization and methods like the Grignard Metathesis Method (GRIM). scientific.netchemicalbook.comresearchgate.netresearchgate.net The regioregularity of the resulting P3DDT polymer, which refers to the head-to-tail coupling of the monomer units, significantly impacts its electronic and structural properties. High regioregularity generally leads to better-ordered polymer chains, facilitating more efficient charge transport. scientific.netsigmaaldrich.com
Overview of P3DDT's Role as a p-type Semiconducting Polymer
P3DDT functions as a p-type semiconducting polymer. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk In organic semiconductors, p-type materials primarily conduct charge through the movement of "holes" (absence of electrons) along the polymer backbone. This property is essential for the operation of many organic electronic devices, where P3DDT can serve as the active layer for hole transport. sigmaaldrich.com The semiconducting behavior of P3DDT is a direct consequence of its conjugated backbone, which allows for the delocalization of pi electrons.
The electrical conductivity of P3DDT can be significantly enhanced through doping, a process that involves introducing charge carriers into the polymer matrix. Oxidative doping, for instance using FeCl₃, is a common method to introduce positive charges (holes) into the P3DDT backbone, thereby increasing its conductivity. aip.orgkpi.uaresearchgate.netrsc.org The mobility of these charge carriers within the polymer film is a key parameter determining device performance. P3DDT has demonstrated hole mobilities in the range of 10⁻⁴ to 10⁻¹ cm²/V·s. sigmaaldrich.com
Emerging Applications and Research Trajectories of this compound-Derived Materials
The properties of P3DDT, derived from the this compound monomer, make it suitable for a variety of emerging applications in organic electronics and beyond. Its use as a p-type semiconductor is fundamental to its application in organic photovoltaic (OPV) devices, where it can form a bulk heterojunction with n-type materials to convert light into electricity. sigmaaldrich.comsquarespace.comresearchgate.net P3DDT has also been explored for use in organic thin-film transistors (OTFTs), which are essential components in flexible displays and integrated circuits. sigmaaldrich.comsigmaaldrich.com
Beyond traditional organic electronics, research trajectories for this compound-derived materials include their incorporation into mixed ionic/electronic conductors (MIECs) for applications in energy storage (like batteries) and electrochemical devices. aip.orgresearchgate.net Copolymers incorporating this compound with other functional monomers are being developed to create materials with enhanced or tailored properties, such as improved ionic conductivity or specific self-assembly characteristics. aip.orgfigshare.comosti.govacs.org The ability to control the molecular architecture and morphology of P3DDT-based block copolymers, for instance, is an active area of research aimed at optimizing performance in various devices. figshare.comosti.govacs.orgresearchgate.net Furthermore, studies are investigating the mechanical properties of P3DDT films and how they can be tuned through factors like side-chain length and doping, which is crucial for the development of flexible and stretchable electronics. rsc.orgsquarespace.comresearchgate.netacs.org
Data Tables
Here are some representative data points related to this compound and P3DDT, compiled from the search results:
| Property | Value | Notes | Source |
| This compound | |||
| CAS Number | 104934-52-3 | sigmaaldrich.combiosynth.com | |
| Molecular Weight | 252.46 g/mol | sigmaaldrich.combiosynth.com | |
| Boiling Point | 290 °C | Literature value | chemicalbook.comscientificlabs.co.uksigmaaldrich.com |
| Density | 0.902 g/mL at 25 °C | Literature value | chemicalbook.comscientificlabs.co.uksigmaaldrich.com |
| Refractive Index (n²⁰/D) | 1.488 | Literature value | chemicalbook.comscientificlabs.co.uksigmaaldrich.com |
| Poly(this compound) (P3DDT) | |||
| CAS Number (Regioregular) | 137191-59-4 | sigmaaldrich.com | |
| Average Mw (Electronic Grade) | ~27,000 g/mol | Example value | sigmaaldrich.com |
| Melting Temperature (Tm, DSC) | 165.6 °C (peak) | Example value | sigmaaldrich.com |
| Semiconductor Type | p-type | chemicalbook.comsigmaaldrich.comscientificlabs.co.uk | |
| Hole Mobility (doped) | 10⁻⁴ - 10⁻¹ cm²/V·s | Range | sigmaaldrich.com |
| Electrical Conductivity (doped) | Up to 12 S/cm (Iodine doped) | Example value | researchgate.net |
| Electrical Conductivity (doped) | Up to ~7 S/cm (Oxidatively doped) | Example value (copolymer) | aip.org |
| Electrical Conductivity (doped) | > 10⁸ S/m (FeCl₃ doped) | At 0.021 mol of Fe/mol dodecylthiophene | researchgate.net |
| Band Gap (film) | 2.2 eV | Example value | lnpu.edu.cn |
| Layer d-spacing (Room Temperature) | Nominal 26.2 Å | Semicrystalline P3DDT | nist.gov |
| Tensile Modulus (undoped, low RR) | ~45-50 MPa | Regioregular P3DDT | rsc.org |
| Tensile Modulus (doped, low RR) | ~80 MPa (7 mol% F4TCNQ) | Regioregular P3DDT | rsc.org |
| Tensile Modulus (doped, low RR) | Up to 470 MPa (18 mol% FeCl₃, unaligned) | Example value | rsc.org |
Detailed Research Findings
Detailed research on this compound and P3DDT has explored various aspects of their synthesis, characterization, and application.
Synthesis: this compound can be synthesized through methods involving the reaction of 3-bromothiophene (B43185) with halogenated hydrocarbons, often utilizing Grignard reagents and catalysts like Ni(dppp)Cl₂. chemicalbook.comprepchem.com P3DDT is commonly synthesized via oxidative polymerization using oxidants like FeCl₃. scientific.netresearchgate.netresearchgate.net The regioregularity of P3DDT is a critical factor controlled during synthesis, impacting the polymer's ability to order and transport charge effectively. scientific.netacs.orgfigshare.com
Structural and Thermal Properties: P3DDT exhibits semicrystalline behavior, with a nominal layer d-spacing of approximately 26.2 Å at room temperature. nist.gov The thermal properties, including glass transition and melting temperatures, are influenced by factors such as molecular weight and regioregularity. scientific.netsigmaaldrich.comacs.orgfigshare.com For instance, regioregular P3DDT with an average Mw of ~27,000 has a melting temperature of 165.6 °C. sigmaaldrich.com Regioregularity also affects the crystalline structures (Form I and Form II) and phase transition temperatures of P3DDT. acs.orgfigshare.com
Electronic Properties: P3DDT is a p-type semiconductor. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk Its electrical conductivity is highly dependent on doping. Doping with iodine can result in conductivity values up to 12 S/cm. researchgate.net FeCl₃ doping has been shown to achieve conductivity exceeding 10⁸ S/m at specific doping concentrations. researchgate.net The electronic properties are also linked to the polymer's morphology and chain arrangement, which can be influenced by processing techniques like rubbing or self-assembly in block copolymers. psu.eduacs.orgtandfonline.com
Mechanical Properties: The mechanical properties of P3DDT films, such as tensile modulus and yield point, are important for flexible electronics. The elastic modulus of undoped regioregular P3DDT with low regioregularity is relatively low (~45-50 MPa) but can increase significantly upon doping. rsc.org The yield point has been observed to increase with decreasing film thickness. researchgate.netacs.org
Morphology and Self-Assembly: P3DDT can self-assemble into ordered structures, including nanowhiskers and nanoribbons, depending on processing conditions like solvent composition and aging time during crystallization. nih.gov In block copolymers, P3DDT blocks can drive self-assembly into various nanostructures like lamellae and cylinders, with the resulting morphology influenced by regioregularity and molecular architecture. figshare.comosti.govacs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKWIEFTBMACPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-53-4 | |
| Record name | Poly(3-dodecylthiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40369961 | |
| Record name | 3-Dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104934-52-3 | |
| Record name | 3-Dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dodec-1-yl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Dodecylthiophene and Poly 3 Dodecylthiophene Systems
Monomer Synthesis and Purification Strategies for 3-Dodecylthiophene
The synthesis of high-purity this compound is a crucial step in obtaining well-defined and functional poly(this compound). Various chemical routes have been developed for this purpose.
Synthesis from Thiophene (B33073) Derivatives (e.g., 3-bromothiophene)
This compound can be prepared from 3-bromothiophene (B43185) and halogenated hydrocarbons, such as 1-bromododecane (B92323), often in a single step. chemicalbook.com 3-Bromothiophene is an organosulfur compound with the formula C4H3BrS and is a colorless liquid. wikipedia.org Unlike 2-bromothiophene, the 3-bromo isomer is typically prepared by the debromination of 2,3,5-tribromothiophene, which is obtained by the bromination of thiophene. wikipedia.org
A common synthetic route involves the reaction of 3-bromothiophene with a dodecyl Grignard reagent, prepared from magnesium and 1-bromododecane, catalyzed by nickel(II) chloride complexes. chemicalbook.comprepchem.com For instance, one method describes adding 1-bromododecane to a mixture of magnesium chips, anhydrous THF, and a small amount of iodine under a nitrogen atmosphere to form the Grignard reagent. chemicalbook.com This is followed by the addition of Ni(dppp)Cl2 and a solution of 3-bromothiophene in anhydrous THF. chemicalbook.com The reaction mixture is typically stirred overnight. chemicalbook.com
Another reported synthesis involves the reaction of dodecylmagnesium bromide, prepared from dodecyl bromide and magnesium in anhydrous diethyl ether, with 3-bromothiophene in the presence of bis-(1,2-diphenylphosphino)ethane nickel (II) chloride. prepchem.com This mixture is stirred overnight at ambient temperature. prepchem.com
Chemical Routes to this compound (e.g., Kumada Coupling, Negishi Coupling)
Transition metal-catalyzed cross-coupling reactions, such as Kumada coupling and Negishi coupling, are frequently employed in the synthesis of substituted thiophenes, including this compound. The Kumada cross-coupling reaction involves the coupling of alkenyl or aryl halides with organomagnesium or organolithium reagents, catalyzed by nickel or palladium catalysts. nrochemistry.com
The synthesis of this compound can be achieved via Kumada coupling by reacting 3-bromothiophene with a dodecyl Grignard reagent (dodecylmagnesium bromide) using a nickel catalyst like Ni(dppp)Cl2. chemicalbook.comprepchem.com This approach has been shown to yield this compound with good efficiency. chemicalbook.com
While the provided search results primarily highlight the Kumada coupling for synthesizing this compound from 3-bromothiophene, Negishi coupling is another established method for forming carbon-carbon bonds between organohalides and organozinc reagents, catalyzed by palladium or nickel complexes. Although a specific example for the synthesis of this compound using Negishi coupling was not detailed in the provided snippets, related studies mention using Negishi cross-coupling for incorporating alkyl side chains into fluorinated thiophene monomers using palladium catalysts. rsc.org This suggests the potential applicability of Negishi coupling for synthesizing this compound by reacting 3-bromothiophene with a dodecylzinc halide.
Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is essential for the synthesis of well-defined conducting polymers with desired electronic properties. Purification is typically performed after the crude product is obtained from the synthesis reaction.
Common purification techniques include extraction and chromatography. After the reaction is quenched, the crude product is often extracted using organic solvents such as dichloromethane (B109758) or diethyl ether. chemicalbook.comprepchem.com The combined organic layers are then washed and dried over anhydrous drying agents like magnesium sulfate. chemicalbook.comprepchem.com
Further purification is commonly achieved through column chromatography. chemicalbook.com For the synthesis from 3-bromothiophene and 1-bromododecane using Ni(dppp)Cl2, column separation purification using n-hexane as the eluent has been reported to yield a clear liquid product with a high yield. chemicalbook.com Another method mentions purifying the crude product by vacuum distillation followed by flash chromatography. prepchem.com
The purity of the synthesized this compound can be assessed using analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. cmu.edu
Polymerization Techniques for Poly(this compound) (P3DDT)
Poly(this compound) (P3DDT) is a p-type semiconducting polymer formed by the polymerization of this compound monomers. chemicalbook.comsigmaaldrich.com Various polymerization techniques can be employed, with electrochemical polymerization being a significant method for forming P3DDT films. chemicalbook.comeku.edutandfonline.com
Electrochemical Polymerization Methods for P3DDT Film Formation
Electrochemical polymerization is a widely used technique for synthesizing conducting polymer films directly onto an electrode surface. eku.edutandfonline.comresearchgate.net This method involves the oxidative polymerization of the monomer in an electrolyte solution under an applied potential or current. researchgate.net
P3DDT films can be electropolymerized and deposited on various substrates, such as Fluorine-doped Tin Oxide (FTO) or glassy carbon (GC) electrodes. tandfonline.comresearchgate.net The process typically takes place in an electrochemical cell using a three-electrode setup, consisting of a working electrode (where the polymerization occurs), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode). tandfonline.comresearchgate.net
Techniques like cyclic voltammetry (CV), chronoamperometry, and chronocoulometry can be used for the electrochemical deposition of poly(3-alkylthiophene) films, including P3DDT. researchgate.net In cyclic voltammetry, the potential of the working electrode is cycled between defined limits, leading to the oxidative polymerization of the monomer and deposition of the polymer film. researchgate.net The thickness of the resulting film can be controlled by adjusting the number of cycles. researchgate.net
Research has investigated the electropolymerization and electrodeposition of P3DDT, demonstrating its successful deposition onto ITO substrates. eku.edu Studies have also explored the correlation between the charge passed during electrodeposition and the resulting film properties, such as the amount of electroactive polymer and polymer film morphology. eku.edu
Influence of Electrolyte Systems (e.g., LiClO4/CH3CN)
The electrolyte system, comprising the solvent and the supporting electrolyte salt, plays a crucial role in the electrochemical polymerization process and the properties of the resulting polymer film. researchgate.net A common electrolyte system used for the electrochemical polymerization of this compound is a solution of lithium perchlorate (B79767) (LiClO4) in acetonitrile (B52724) (CH3CN). tandfonline.comresearchgate.net
Acetonitrile (CH3CN) is a polar aprotic solvent frequently used in electrochemical applications due to its ability to dissolve various salts and its relatively wide electrochemical window. fishersci.cafishersci.be Lithium perchlorate (LiClO4) is an inorganic salt known for its high solubility in many solvents, including acetonitrile, and is commonly used as a supporting electrolyte. wikipedia.orgfishersci.nl
Studies have utilized electrolyte solutions containing acetonitrile, this compound monomer, and lithium perchlorate for the electrochemical synthesis of P3DDT films. researchgate.net The concentrations of the supporting electrolyte and monomer are important parameters that can influence the polymerization process and the resulting film characteristics. researchgate.net For instance, concentrations of 0.100 mol/L for the supporting electrolyte and 0.050 mol/L for the monomer have been reported. researchgate.net
The choice of electrolyte can affect the oxidation potential of the monomer and the morphology and electrical conductivity of the resulting polymer film. researchgate.netresearchgate.net For example, the inclusion of boron trifluoride diethyl etherate (BFEE) in acetonitrile has been shown to decrease the monomer oxidation potential during the electrochemical polymerization of 3-methylthiophene. researchgate.net While this specific example is for 3-methylthiophene, it illustrates how electrolyte composition can influence the electrochemical behavior of substituted thiophenes.
The interaction between the electrolyte anions and the growing polymer chains can also influence the polymer morphology and properties. researchgate.net For instance, the interaction between ClO4- anions and P3DDT molecules has been noted in relation to optical properties. researchgate.net The electrolyte system can impact the diffusion of monomer molecules and electrolyte ions during polymerization, which in turn affects the growth and morphology of the polymer film. jst.go.jp
The ionic conductivity of the electrolyte solution is also a relevant factor, particularly in the context of polymer electrolytes for applications like batteries. Studies on polymer electrolytes comprising lithium perchlorate and polymers in acetonitrile have investigated the temperature-dependent ionic conductivity, highlighting the influence of factors like electrode polarization relaxation time and viscosity. niscpr.res.in While this research focuses on polymer electrolytes rather than the polymerization process itself, it underscores the importance of the electrolyte's ionic properties.
Electrochemical impedance spectroscopy (EIS) can be used to investigate the electrochemical behavior of the polymer films in the presence of the electrolyte, providing insights into charge transfer resistance and capacitance, which are influenced by the electrolyte composition. researchgate.netrsc.org
| Electrolyte System (Example) | Supporting Electrolyte Concentration | Monomer Concentration | Solvent |
| LiClO4/CH3CN | 0.100 mol/L | 0.050 mol/L | Acetonitrile |
Chemical Oxidative Polymerization of this compound (e.g., FeCl3 method)
Chemical oxidative polymerization is a common and relatively simple method for synthesizing polythiophenes, including P3DDT. The method typically involves the use of an oxidizing agent to initiate the polymerization of the thiophene monomer.
Role of Oxidants (e.g., Iron (III) Chloride Anhydrous)
Iron (III) chloride anhydrous (FeCl3) is a widely used oxidant in the chemical oxidative polymerization of this compound researchgate.netresearchgate.net. FeCl3, also known as ferric chloride, is a hygroscopic crystalline solid that acts as a moderately strong Lewis acid and a mild oxidizing agent wikipedia.orgamericanelements.comsigmaaldrich.comnih.gov. In this polymerization, FeCl3 initiates the oxidative coupling of the this compound monomers, leading to the formation of the polymer chain. The FeCl3 method has been used to synthesize P3DDT, and the resulting polymer's chemical structure can be characterized using techniques such as 1H-NMR and gel permeation chromatography (GPC) researchgate.net. The use of FeCl3 can lead to conjugated polymers that are processable from solution researchgate.net.
Solvent System Optimization (e.g., Acetonitrile/Dichloromethane Mixtures)
The choice of solvent system is crucial in chemical oxidative polymerization as it affects the solubility of the monomer, polymer, and oxidant, as well as the reaction kinetics and the morphology of the resulting polymer. Acetonitrile (CH3CN) is a polar aprotic solvent commonly used in organic reactions fishersci.benih.govfishersci.cathermofisher.com. Dichloromethane (CH2Cl2), also known as methylene (B1212753) chloride, is a volatile, slightly polar organochlorine compound that is miscible with many organic solvents and is also used as a solvent for organic reactions wikipedia.orgfishersci.chfishersci.seamericanelements.comchemscience.com. While the provided search results mention acetonitrile and dichloromethane as solvents, specific details regarding the optimization of acetonitrile/dichloromethane mixtures for the chemical oxidative polymerization of this compound and the impact of varying their ratios are not explicitly detailed within the search snippets. However, solvent optimization in such systems generally aims to achieve a balance between monomer and oxidant solubility, control polymerization rate, and influence polymer chain growth and aggregation.
Impact of Surfactants in Chemical Polymerization
The presence of surfactants during chemical oxidative polymerization can influence the morphology and properties of the resulting polythiophenes. Surfactants can act as templates, guiding the formation of polymer structures. Studies on the chemical oxidative polymerization of thiophene homopolymers have shown that the presence of different surfactants (anionic, cationic, and non-ionic) can lead to variations in surface morphology researchgate.netcapes.gov.br. Surfactant molecules can aggregate to form micelles, which can serve as polymerization sites researchgate.net. The addition of surfactants can alter the morphology and potentially enhance the conductivity of the resulting polymers researchgate.net. For instance, polythiophene prepared with cationic and non-ionic surfactants exhibited smooth surfaces, while surfactant-free polythiophene showed a typical globular structure researchgate.netcapes.gov.br. The type and concentration of the surfactant can impact electrical conductivity and particle shape and size mdpi.com.
Regioregularity Control in P3DDT Synthesis
Regioregularity, specifically the head-to-tail (HT) coupling of monomer units, is a critical factor influencing the properties of polyalkylthiophenes like P3DDT. High regioregularity leads to better chain packing, increased crystallinity, and improved charge transport properties. While the provided search results mention the importance of regioregularity in poly(3-alkylthiophene) synthesis and its impact on properties like crystallization modes and domain structures in block copolymers researchgate.netnih.govosti.govacs.org, detailed synthetic strategies specifically for controlling the regioregularity of P3DDT within the context of the outlined polymerization methods are not extensively described in the provided snippets. However, achieving high regioregularity in polythiophenes often involves using specific catalysts and controlled reaction conditions in methods like Kumada catalyst-transfer polymerization (KCTP) or controlled oxidative polymerizations. Regioregular poly(this compound-2,5-diyl) with greater than 98.5% head-to-tail regiospecific conformation is available, highlighting the importance and achievement of high regioregularity in P3DDT synthesis sigmaaldrich.com. The regioregularity of P3DDT can influence its melting temperature and crystallization rates osti.gov.
Synthesis of P3DDT-Based Copolymers and Block Copolymers
The synthesis of copolymers and block copolymers incorporating P3DDT blocks allows for tailoring the material properties by combining the characteristics of P3DDT with those of other polymer segments. Various methodologies have been developed to achieve controlled architectures and compositions.
Copolymerization of this compound with Other Thiophene Derivatives (e.g., 2,2′-bithiophene)
Copolymerization of this compound (3-DDT) with other thiophene derivatives, such as 2,2′-bithiophene (2,2′-BT), is a common strategy to synthesize conjugated copolymers with varied electronic and structural properties. This copolymerization can be achieved through different methods, including chemical and electrochemical oxidation.
Chemical polymerization of 3-DDT with 2,2′-BT has been successfully carried out using iron (III) chloride anhydrous as an oxidant in a binary organic solvent system, typically a mixture of acetonitrile and dichloromethane. tandfonline.comtandfonline.com This method allows for the preparation of conjugated copolymer nanoparticles with different feed ratios of the monomers. tandfonline.comtandfonline.com The monomers themselves, 3-DDT and 2,2′-BT, are typically synthesized from their respective bromothiophene precursors, 3-bromothiophene and 2-bromothiophene. tandfonline.comtandfonline.com
Electrochemical copolymerization offers an alternative route, enabling the synthesis of copolymer thin films directly onto an electrode surface. This is commonly performed using cyclic voltammetry in an electrolyte solution, such as lithium perchlorate in acetonitrile, on a glassy carbon working electrode. tandfonline.comtandfonline.comresearchgate.net Studies have investigated the influence of monomer molar ratio on the electroactivity of the resulting copolymer films. tandfonline.comtandfonline.com
Characterization of these homo- and copolymers is typically performed using a range of analytical techniques to confirm their structure, thermal properties, morphology, and conductivity. These techniques include Fourier transform infrared (FTIR) spectroscopy, UV-vis spectroscopy, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and four-probe conductivity measurements. tandfonline.comtandfonline.comresearchgate.net
Beyond bithiophene, other thiophene derivatives can be copolymerized with this compound. For instance, random copolymerization of 2-chloro-3-dodecylthiophene with 2-chlorothiophene (B1346680) bearing a cyclic tetrasiloxane (B1260621) substituent has been reported. This synthesis involves deprotonative metalation of the chlorothiophenes using a bulky magnesium amide, followed by polymerization catalyzed by a nickel complex. oup.com
Synthesis of P3DDT Block Copolymers (e.g., P3DDT-b-P2VP, P3DDT-b-PMMA)
The synthesis of block copolymers containing P3DDT segments has attracted significant attention due to the potential for self-assembly into ordered nanostructures, which is crucial for many applications. Various strategies exist for the synthesis of P3AT-based block copolymers, including P3DDT block copolymers. researchgate.netmdpi.comresearchgate.netencyclopedia.pub These methods often involve linking two pre-synthesized polymer blocks or using a living polymer chain of one block to initiate the polymerization of the second block. researchgate.net
Specific examples of P3DDT block copolymers that have been synthesized and studied include P3DDT-b-PMMA (poly(this compound)-block-poly(methyl methacrylate)) postech.ac.kracs.orgkaist.ac.kracs.orgntu.edu.tw, P3DDT-b-P3TEGT (poly(this compound)-block-poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl thiophene)) mdpi.compostech.ac.kr, and P3DDT-b-PLA (poly(this compound)-block-polylactide). mdpi.comencyclopedia.pub Two prominent methods for synthesizing these block copolymers are anionic coupling reactions and "Click" chemistry approaches. researchgate.netresearchgate.netpostech.ac.kracs.org
Anionic coupling reactions are a versatile method for synthesizing block copolymers, including those containing P3DDT blocks. This approach typically involves the reaction between a living anionic polymer chain and a polymer chain end-functionalized with a group reactive towards anions. researchgate.netpostech.ac.kr
For instance, the synthesis of P3DDT-b-PMMA with narrow molecular weight distribution has been achieved via anionic coupling reaction. kaist.ac.kracs.org This method allows for controlled polymerization and the formation of well-defined block structures. In related work with poly(3-hexylthiophene) (P3HT), which is structurally similar to P3DDT, coil-rod-coil block copolymers were synthesized by coupling aldehyde-capped P3HT with living anionic polymers of coil blocks like poly(2-vinyl pyridine) (P2VP) and polyisoprene (PI). postech.ac.kr The higher electrophilicity of the aldehyde carbon facilitates the coupling reaction with living anions. postech.ac.kr
Anionic polymerization techniques are valuable for synthesizing the coil blocks with controlled molecular weights and narrow polydispersities before the coupling step. encyclopedia.pubnih.gov
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient route for the synthesis of complex polymer architectures, including miktoarm star copolymers containing P3DDT arms. researchgate.netresearchgate.netnih.govresearchgate.net
A notable example is the synthesis of the [Poly(this compound)]2Poly(methyl methacrylate) miktoarm star copolymer (P3DDT2PMMA) using a click reaction. acs.orgresearchgate.netfigshare.comresearchgate.net This synthesis involves the reaction between PMMA functionalized with two ethynyl (B1212043) groups (PMMA-(≡)2) and ω-azidopropyl-P3DDT. acs.orgresearchgate.netfigshare.com The use of an alkyl linker, such as a propyl group, between the P3DDT block and the azido (B1232118) group is crucial to minimize steric hindrance during the click reaction, leading to the formation of a well-defined star copolymer with a narrow molecular weight distribution. acs.orgresearchgate.netfigshare.com
Studies on P3DDT2PMMA have shown that controlling the molecular architecture can effectively tune the morphology of the resulting materials. acs.orgfigshare.com For example, P3DDT2PMMA with different weight fractions of the P3DDT block exhibited various microdomain structures, including lamellar and hexagonally packed cylinders, which could be maintained even after crystallization of the P3DDT block. acs.orgfigshare.com This is in contrast to linear diblock copolymers of similar composition, which may exhibit different morphologies or form fibril structures upon crystallization. acs.orgfigshare.com
Miktoarm star copolymers like (P3HT)2PMMA and (P3DDT)2PMMA have also been prepared by combining grafting-from and grafting-onto approaches. mdpi.com Additionally, a star-shape 18-arm PS-b-P3DDT copolymer was synthesized through a combination of atom-transfer radical polymerization (ATRP) and click reaction, demonstrating the versatility of click chemistry in creating complex P3DDT-containing architectures. aps.org
Synthesis of Functionalized P3DDT Copolymers (e.g., bearing aniline (B41778) groups)
Functionalization of P3DDT copolymers with specific chemical groups allows for the introduction of new properties and functionalities, such as reactivity for further modifications or interactions with other materials. The synthesis of P3DDT copolymers bearing aniline groups is an example of such functionalization.
A copolymer of dodecylthiophene and its analogue bearing an aniline group at the end of the dodecyl side chain has been synthesized. mdpi.comresearchgate.net This copolymer is referred to as poly(this compound-co-3-(12-(4-aminophenoxy)dodecyl)thiophene) (PDT-co-ADT). mdpi.com The synthetic route involves the copolymerization of 2-bromo-3-dodecyle-5-iodothiophene and its end brominated analogue using the Grignard metathesis (GRIM) method. mdpi.com The monomers required for this copolymerization are synthesized from appropriate bromothiophene derivatives. mdpi.com
In this functionalized copolymer, the aniline group is strategically placed at the terminus of the dodecyl side chain. mdpi.comresearchgate.net This positioning allows the copolymer to be used for applications such as the covalent functionalization of carbon nanotubes through diazonium coupling reactions. mdpi.comresearchgate.net This one-step functionalization approach, where the functional group is directly attached to the polymer chain, offers better control over the functionalization rate compared to multi-step methods. mdpi.com
Advanced Characterization of Poly 3 Dodecylthiophene and Its Architectures
Spectroscopic Investigations of P3DDT Structural and Electronic Properties
The detailed characterization of poly(3-dodecylthiophene) (P3DDT) is essential for understanding its structure-property relationships, which are critical for its application in electronic devices. A suite of spectroscopic techniques provides in-depth information on the polymer's molecular structure, regioregularity, electronic transitions, and charge carrier properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR) for Regioregularity and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers like P3DDT. Specifically, ¹H-NMR is instrumental in quantifying the regioregularity, which describes the arrangement of the dodecyl side chains on the polythiophene backbone.
The connectivity of the this compound monomer units can result in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. A high degree of HT regioregularity is crucial for achieving the planarity and close packing required for efficient charge transport. In the ¹H-NMR spectrum of poly(3-alkylthiophene)s, the chemical shifts of the α-methylene protons (the CH₂ group directly attached to the thiophene (B33073) ring) are particularly sensitive to the coupling type. rsc.org The HT arrangement typically results in a signal in the 2.75–2.8 ppm range, while the HH arrangement appears further upfield, between 2.5 and 2.6 ppm. rsc.org By integrating the areas of these respective peaks, the percentage of regioregularity can be calculated. For P3DDT, regioregularity is often assessed to be above 95% for materials intended for high-performance applications. tandfonline.com Other signals in the spectrum correspond to the aromatic protons on the thiophene ring (~6.9-7.0 ppm) and the various protons of the long dodecyl side chain (typically between 0.8 and 1.8 ppm). researchgate.net
| Proton Environment | Typical Chemical Shift (δ, ppm) | Significance |
|---|---|---|
| Aromatic Thiophene Ring Proton | ~6.9 - 7.0 | Confirms the polythiophene backbone structure. |
| α-Methylene Protons (Head-to-Tail) | ~2.75 - 2.8 | Used to quantify the degree of desired HT regioregularity. rsc.org |
| α-Methylene Protons (Head-to-Head) | ~2.5 - 2.6 | Indicates regiodefects in the polymer chain. rsc.org |
| Alkyl Side Chain Protons (CH₂)n | ~1.2 - 1.8 | Signals corresponding to the dodecyl side chain. |
| Terminal Methyl Protons (CH₃) | ~0.8 - 0.9 | Represents the end of the dodecyl side chain. |
Infrared (IR) Spectroscopy for Vibrational Analysis and Microstructure (e.g., FTIR, Cβ-H out-of-plane bending)
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups and insights into the polymer's microstructure and conformation. For P3DDT, Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for analyzing the arrangement of the thiophene rings.
The region between 790 and 870 cm⁻¹ is especially informative, as it contains the Cβ-H out-of-plane bending vibrations, which are sensitive to the polymer's conformation and crystalline packing. kyushu-u.ac.jpaps.org Studies on P3DDT have identified several key bands in this region. A peak around 820 cm⁻¹ is commonly observed and is associated with the ordered, crystalline domains of the polymer. aps.org The appearance of bands at different wavenumbers can indicate the presence of different crystalline forms (polymorphs). For instance, in P3DDT nanowires, a band at 819 cm⁻¹ is indicative of "Form I" crystals. kyushu-u.ac.jp Upon heating, changes in the spectra, such as the growth of a new band at 836 cm⁻¹, can signal a phase transition to a more disordered state. aps.org The narrowing and slight shift of a peak at 805 cm⁻¹ at lower temperatures can also suggest changes in the ordering of the polymer chains. aps.org Other characteristic peaks for poly(3-alkylthiophene)s include C=C symmetric stretching modes around 1450-1510 cm⁻¹ and C-H stretching from the alkyl side chains around 2850-2960 cm⁻¹. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Implication |
|---|---|---|
| ~805-820 | Cβ-H out-of-plane bending | Indicates ordered polymer chains and crystalline domains. kyushu-u.ac.jpaps.org |
| ~836 | Cβ-H out-of-plane bending | Associated with a more disordered, high-temperature phase. aps.org |
| ~1379 | C-C intra-ring stretching | Vibration within the thiophene ring backbone. researchgate.net |
| ~1442-1450 | C=C symmetric ring stretching | Characteristic of the conjugated thiophene ring system. researchgate.net |
| ~2850-2960 | C-H symmetric/asymmetric stretching | Vibrations of the dodecyl side chains. researchgate.net |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Band Gap Analysis
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic properties of conjugated polymers like P3DDT. The absorption of light in this spectral range promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π-π* electronic transition.
The UV-Vis spectrum of a P3DDT thin film typically shows a broad absorption band in the visible region, often with a maximum (λₘₐₓ) between 500 and 550 nm. researchgate.net The presence of fine vibronic structures, or shoulders, on this main absorption peak is a hallmark of highly regioregular, well-ordered polymers, indicating strong interchain interactions in the solid state. tandfonline.com In contrast, a solution spectrum or a spectrum of a regiorandom polymer will appear less structured. tandfonline.com The onset of absorption (the absorption edge) is used to estimate the optical band gap (E₉) of the material, a critical parameter for optoelectronic applications. The band gap for poly(3-alkylthiophene)s is typically in the range of 1.9 to 2.1 eV. chalcogen.ronih.gov Changes in the absorption spectrum, such as a red-shift (a shift to longer wavelengths), can indicate increased conjugation length and better planarization of the polymer backbone, which is often induced by annealing or other processing steps.
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Absorption Maximum (λₘₐₓ) | ~500 - 550 nm (in film) | Corresponds to the main π-π* transition; position indicates effective conjugation length. |
| Optical Band Gap (E₉) | ~1.9 - 2.1 eV | The energy difference between the HOMO and LUMO levels, determining the polymer's color and potential for light absorption. chalcogen.ronih.gov |
| Vibronic Shoulders | Present in well-ordered films | Indicates a high degree of structural order and interchain interactions (aggregation). tandfonline.com |
Raman Spectroscopy for Conformational and Electronic Structure Analysis
Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the conformation and electronic structure of conjugated systems. It is complementary to IR spectroscopy and is particularly effective for studying the C=C stretching modes that are central to the polymer's conjugated backbone.
The Raman spectrum of P3DDT is dominated by two main peaks. The most intense band, appearing around 1442 cm⁻¹, is assigned to the symmetric C=C stretching mode of the thiophene ring. researchgate.net A second prominent band, typically around 1379 cm⁻¹, corresponds to the C-C intra-ring stretching mode. researchgate.net The exact position and width of these peaks are sensitive to the effective conjugation length of the polymer chain; a longer, more planar conjugation length generally leads to a downshift in the peak frequency. This makes Raman spectroscopy a powerful tool for probing conformational changes, such as those that occur upon photoexcitation or doping. acs.org Other weaker bands can also be identified, such as C-H torsion at 1183 cm⁻¹ and C-C stretching from the dodecyl side chain at 1212 cm⁻¹. researchgate.net
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Insight |
|---|---|---|
| ~1442 | Symmetric C=C stretching (thiophene ring) | Most intense peak; its position is sensitive to conjugation length and planarity. researchgate.net |
| ~1379 | C-C intra-ring stretching | Related to the skeletal structure of the thiophene ring. researchgate.net |
| ~1212 | C-C stretching (dodecyl chain) | Vibration associated with the alkyl side chain. researchgate.net |
| ~1183 | C-H in-plane bending/torsion | Deformation mode of protons on the thiophene ring. researchgate.net |
| ~727 | C-S-C ring deformation | Vibration involving the sulfur atom in the thiophene ring. researchgate.net |
Electron Spin Resonance (ESR) for Charge Carrier Characterization (e.g., g-value, linewidth)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique that detects species with unpaired electrons. In the context of P3DDT, ESR is invaluable for studying charge carriers, such as polarons (radical cations), which are generated by chemical doping or photoexcitation. awardspace.ushuji.ac.il These charge carriers are essential for the electrical conductivity of the polymer.
An ESR spectrum provides two key parameters: the g-value and the linewidth. The g-value is a dimensionless proportionality constant that is characteristic of the unpaired electron's environment. libretexts.org For organic radicals, the g-value is typically very close to that of a free electron (g ≈ 2.0023). libretexts.org Small deviations from this value can provide information about the spin-orbit coupling and the specific location of the unpaired electron on the polymer chain. awardspace.us The linewidth of the ESR signal is related to the relaxation processes and interactions of the unpaired electron with its surroundings, such as magnetic nuclei (hyperfine interactions). A narrower linewidth often suggests that the charge carrier is delocalized over several monomer units. Light-induced ESR (LEPR) studies on P3DDT/fullerene blends have been used to characterize the photo-generated polarons on the polymer and radical anions on the fullerene, each having distinct g-values and relaxation properties. awardspace.us
| ESR Parameter | Typical Value/Observation | Physical Significance |
|---|---|---|
| g-value | ~2.002 - 2.003 | Identifies the charge carriers as organic radicals (polarons). Its anisotropy can reveal information about the orientation of the polymer. libretexts.orgawardspace.us |
| Linewidth (ΔB) | Variable (e.g., ~0.5 - 1.0 mT) | Relates to the spin relaxation time and delocalization of the charge carrier. Narrower lines can imply greater delocalization. |
| Spin Concentration | Proportional to signal intensity | Quantifies the number of unpaired electrons (charge carriers) in the sample. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS is used to verify the purity of P3DDT and to investigate changes in its electronic structure, for example, upon doping.
An XPS survey scan of P3DDT will show peaks corresponding to the core-level electrons of carbon (C1s) and sulfur (S2p), confirming the elemental makeup of the polymer. High-resolution scans of these individual peaks provide information about the chemical bonding and oxidation states. researchgate.net The C1s spectrum can be deconvoluted into components representing carbon atoms in different environments: the C-C and C-H bonds of the alkyl chain and the C-C and C-S bonds within the thiophene ring. The S2p peak is characteristic of the sulfur atom in the thiophene ring. When P3DDT is oxidatively doped (p-doped), a positive charge (polaron or bipolaron) is created on the polymer backbone. This change in the electronic environment causes a shift in the binding energies of the core-level electrons. Specifically, the S2p and C1s peaks will shift to higher binding energies, providing direct evidence of the doping process and the change in the oxidation state of the polymer backbone. researchgate.net
| Core Level | Typical Binding Energy (eV) | Information Obtained |
|---|---|---|
| C1s | ~284.5 - 285.5 | Confirms the presence of carbon. Can be deconvoluted to distinguish between C-C/C-H in the alkyl chain and C-S/C=C in the thiophene ring. Shifts upon doping. researchgate.net |
| S2p | ~163.5 - 164.5 | Confirms the presence of sulfur. The S2p₃/₂ and S2p₁/₂ doublet is a fingerprint for the thiophene ring. Shifts to higher energy upon oxidation/doping. researchgate.net |
Electroreflectance Spectroscopy for Charge Transport Analysis in Devices
Electroreflectance Spectroscopy (ERS) is a powerful modulation spectroscopy technique used to investigate the electronic properties and charge transport phenomena within semiconductor devices. While specific studies on Poly(this compound) (P3DDT) are not extensively detailed in the provided literature, the application of ERS to analogous poly(3-alkylthiophenes) like Poly(3-hexylthiophene) (P3HT) provides a clear framework for its utility in analyzing P3DDT-based devices. aps.orgresearchgate.net ERS measures the change in the reflectance of a material in response to a modulated electric field. This allows for the direct probing of charge carriers within the accumulation layer at the organic semiconductor-insulator interface in a field-effect transistor (FET) configuration. aps.org
Scanning Tunneling Spectroscopy (STS) for Local Density of States and Electronic Band Gap Determination at Nanoscale
Scanning Tunneling Spectroscopy (STS) is a technique that provides profound insight into the local electronic structure of materials at the atomic and nanoscale. rsc.orgufmg.br It is an extension of Scanning Tunneling Microscopy (STM) that measures the tunneling current as a function of the bias voltage between the STM tip and the sample. The resulting conductance (dI/dV) spectrum is directly related to the local density of states (LDOS) of the sample. aip.org
For P3DDT, STS has been successfully employed to probe the electronic properties of individual polymer chains adsorbed on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). aip.orgnih.gov By positioning the STM tip over a P3DDT chain, the dI/dV spectrum reveals distinct peaks corresponding to the occupied and unoccupied molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the onsets of these peaks provides a direct measurement of the local electronic band gap at the nanoscale. aip.org Experimental STS measurements on P3DDT have determined a band gap of approximately 1.7 eV. aip.org This capability to resolve electronic structure on the scale of a single polymer chain is crucial for understanding how molecular conformation, packing, and interaction with the substrate influence the material's electronic properties.
The interpretation of experimental STS data is greatly enhanced by correlation with theoretical calculations. For P3DDT chains on HOPG, a hybrid computational scheme combining tight-binding (TB) methods with first-principles density-functional theory (DFT) has been used to simulate STS conductance spectra. aip.orgnih.govarxiv.org This approach allows for the inclusion of effects such as structural relaxation of the polymer upon adsorption onto the substrate. aip.orgnih.gov
The theoretical calculations can predict the STS conductance spectra, which are then compared with the experimental results. aip.org This comparison helps to validate the theoretical models and provides a more robust interpretation of the experimental features. For instance, simulations for P3DDT have successfully reproduced the main features of the experimental dI/dV spectra, confirming the assignments of the HOMO and LUMO states and the measured band gap. aip.org This synergy between theory and experiment is essential for building a comprehensive understanding of the structure-property relationships in conjugated polymers at the molecular level.
The ability of P3DDT to form self-organized monolayers on substrates makes it an interesting candidate for various electronic applications. rsc.org STS is an ideal tool for investigating the electronic properties of these monolayers. By scanning across the monolayer, STS can map the spatial variations in the LDOS and the electronic band gap, revealing information about the uniformity and electronic connectivity within the assembly.
The formation of self-assembled monolayers (SAMs) can significantly modify the electronic properties at interfaces, such as the work function and energy level alignment, which are critical for charge injection and transport in devices. nih.govossila.com While the literature focuses broadly on various molecules for SAMs, the principles are directly applicable to P3DDT. STS can directly measure the impact of molecular organization within a P3DDT monolayer on its electronic structure. For example, it can distinguish between regions of higher order (e.g., crystalline domains) and more disordered regions, correlating these structural differences with local electronic characteristics like the band gap and the position of frontier orbitals.
Structural and Morphological Analysis of P3DDT Films and Assemblies
The performance of P3DDT in electronic devices is intrinsically linked to its solid-state structure, including the degree of crystallinity, the orientation of polymer chains, and the presence of structural disorder. X-ray diffraction (XRD) is a primary and indispensable technique for probing these structural features in P3DDT thin films and assemblies. rsc.orgnist.govosti.gov
X-ray Diffraction (XRD) for Crystallinity, Lattice Parameters, and Disorder Fluctuations
XRD analysis of semicrystalline P3DDT films provides a wealth of information. The diffraction patterns typically show a series of sharp (h00) reflections at low angles, which correspond to the lamellar stacking of the polymer backbones separated by the interdigitated dodecyl side chains. nist.gov The position of these peaks allows for the precise determination of the interlayer d-spacing (lattice parameter). The presence and sharpness of these peaks are indicative of the degree of crystallinity within the film. nist.govacs.org
Furthermore, XRD can reveal how the structure evolves with temperature. Studies on P3DDT have shown that the material undergoes a liquid crystal polymer (LCP) phase transition at around 60 °C. nist.govnist.gov This transition is characterized by significant changes in the XRD patterns, such as a pronounced narrowing of the low-order (h00) reflection peaks upon heating. nist.gov This narrowing is not primarily due to an increase in crystallite size but rather to systematic variations in microscopic heterogeneities and fluctuations. nist.govnist.gov Concurrently, an anomalous broadening of higher-order (h=3-5) peaks is observed, which is strongly correlated with a maximum in disorder fluctuations during the LCP transition. nist.govnist.gov
To deconvolve the various contributions to the broadening of diffraction peaks, such as finite crystallite size and lattice disorder, the Warren-Averbach (WA) line-shape analysis is a sophisticated and powerful method. nist.govresearchgate.netusgs.gov This technique analyzes the Fourier coefficients of multiple orders of a given lattice reflection (e.g., (100), (200), (300), etc.). nist.gov The key principle is that peak broadening due to crystallite size is independent of the reflection order, whereas broadening from disorder (like lattice parameter fluctuations and displacement disorder) has a distinct dependence on the order. nist.gov
Application of the WA analysis to P3DDT films has provided semiquantitative measures of the volume-averaged crystallite sizes, lattice parameter variations, and disorder fluctuations. nist.govnist.gov This detailed analysis has shown that all three factors—crystallite size, lattice parameter fluctuation, and displacement disorder—are important in determining the final peak shape in P3DDT. nist.gov The method has been instrumental in understanding the structural changes during the thermotropic LCP transition, revealing that the observed narrowing of low-order peaks upon heating is mainly due to a reduction in microscopic heterogeneities rather than an increase in crystallite size. nist.govnist.gov
Data Tables
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microscale morphology of materials. mdpi.com In the study of Poly(this compound) (P3DDT), SEM reveals how processing conditions and composition influence the film's surface structure. P3DDT films often exhibit grain-like structures. rsc.org The size and packing of these grains are influenced by factors such as the solvent used for spin-coating and subsequent annealing treatments. rsc.org
For instance, in hybrid materials where P3DDT is combined with other components like multi-walled carbon nanotubes (MWCNTs), SEM images can confirm the dispersion and interaction between the polymer and the nanotubes. One study showed that MWCNTs grafted with P3DDT were well-dispersed within a polymer matrix without significant agglomeration. researchgate.net The morphology of poly(3-alkylthiophene)s, a class of polymers that includes P3DDT, can range from clusters of flower-like structures to more wrinkled and crinkly morphologies when combined with materials like graphene oxide. researchgate.net SEM analysis is crucial for determining the homogeneity, phase separation, and surface topography of such composite films, which directly correlate with their mechanical and electronic properties. mdpi.com
Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Self-Assembled Structures
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale morphology and the internal structure of P3DDT-based materials. nih.govacs.org TEM is particularly valuable for studying the self-assembly of P3DDT in block copolymers and blends, where it can reveal nanoscopic phase separation and the formation of ordered domains. nih.govresearchgate.net
In block copolymers such as P3DDT-b-poly(2-vinylpyridine) (P3DDT-b-P2VP), TEM images have shown the formation of well-defined lamellar or cylindrical microdomains. mdpi.com The morphology is influenced by the regioregularity of the P3DDT block and the crystallization temperature. mdpi.com Similarly, in blends of poly(3-hexylthiophene) (a related polymer) with fullerene derivatives, energy-filtered TEM (EFTEM) has been used to visualize the nanoscale blend, revealing P3HT fibrous networks and fullerene nanoclusters. nih.gov These detailed morphological insights are critical for understanding and optimizing the performance of P3DDT-based materials in electronic devices. nih.govnih.gov For instance, studies on P3HT-based brush copolymers with poly(D,L-lactide) side chains have used TEM to examine the self-assembled structures in solution, which are driven by the selective solubility of the different polymer blocks. rsc.org
Atomic Force Microscopy (AFM) for Surface Topography and Nanofiber Characterization
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography of P3DDT films at the nanoscale. mdpi.com It provides three-dimensional surface profiles and can reveal features like nanofibrillar structures, which are crucial for the performance of organic electronic devices. researchgate.netnih.gov The phase imaging mode in AFM can distinguish between crystalline and amorphous regions on the polymer film's surface, with stiffer crystalline areas appearing brighter. researchgate.net
Studies on thin films of a random copolymer, poly-(3-hexylthiophene-co-3-dodecylthiophene), have utilized AFM to observe the evolution of surface morphology under different processing conditions, such as thermal and solvent annealing. researchgate.net As-cast films can show folded lamellar structures, which evolve upon annealing. researchgate.net AFM has also been instrumental in confirming the end-on orientation of P3DDT chains in block copolymer thin films, a desirable arrangement for efficient charge transport in vertically operating devices. postech.ac.kr Furthermore, AFM-based techniques have been developed to measure the mechanical properties of single polymer nanofibers, providing critical data for the design of scaffolds and other biomedical devices. nih.govnih.gov
Small-Angle X-ray Scattering (SAXS) for Microdomain Structures and Self-Assembly in Block Copolymers
Small-Angle X-ray Scattering (SAXS) is a key technique for probing the nanoscale structure of materials, providing quantitative information about the size, shape, and arrangement of microdomains over length scales of approximately 1 to 100 nm. sc.edunih.gov It is particularly powerful for characterizing the self-assembled morphologies of block copolymers containing P3DDT. sc.edunih.gov SAXS experiments are sensitive to variations in electron density, allowing for the clear identification of distinct polymer domains. sc.edu
In P3DDT-based block copolymers, such as P3DDT-b-poly(2-vinylpyridine) (P3DDT-b-P2VP) and P3DDT-b-poly(lactic acid) (P3DDT-b-PLA), SAXS has been used to confirm the formation of ordered structures like lamellae and cylinders. mdpi.comosti.gov The scattering profiles from these materials show characteristic peaks whose positions relate to the periodicity and symmetry of the microdomain packing. osti.govmdpi.com For example, time-resolved SAXS can monitor the crystallization process and its interplay with the self-assembled morphology. osti.gov In studies of P3DDT-b-poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene) (P3DDT-b-P3TEGT), SAXS profiles confirmed well-defined lamellar microdomains in the bulk material. postech.ac.kr
Temperature-Dependent Studies (e.g., FTIR, DSC) for Phase Transitions and Microstructure Evolution
Temperature-dependent studies are crucial for understanding the phase transitions and microstructure evolution in P3DDT. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy are two primary techniques used for this purpose. rsc.orgyoutube.com
DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting and crystallization. youtube.com For P3DDT, DSC thermograms typically show two distinct endothermic transitions during heating. rsc.org The higher temperature transition, often observed between 140-170 °C, is attributed to the melting of the ordered main polymer chains. rsc.org A lower temperature transition, around 60 °C, has been confirmed to be due to the melting of the dodecyl side chains. rsc.org The thermal behavior, including the transition temperatures, is dependent on factors like the polymer's molecular weight and the length of the alkyl side chain. rsc.org
Temperature-dependent FTIR spectroscopy complements DSC by providing information about changes in molecular vibrations and conformations during phase transitions. ntnu.nonih.govarizona.edu In P3DDT, specific vibrational bands can be correlated with different structural phases. For example, a band at 827 cm⁻¹ has been assigned to a specific crystalline form (form II), while a band at 806 cm⁻¹ is associated with an intermediate phase where the main chains are twisted but the side chains remain ordered. rsc.org By monitoring the intensity of these bands as a function of temperature, a detailed picture of the microstructure evolution can be constructed. rsc.org
The following table summarizes key phase transition temperatures for regioregular P3DDT as identified by DSC.
| Transition | Approximate Temperature Range (°C) | Assignment |
|---|---|---|
| Low Temperature Transition | ~60 | Side Chain Melting |
| High Temperature Transition | ~140-170 | Main Chain Melting (Ordered Phase) |
Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC) or High-Pressure Liquid Chromatography (HPLC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers like P3DDT. wikipedia.orglcms.cz The principle of GPC is to separate polymer molecules based on their hydrodynamic volume in solution. wikipedia.orglcms.cz Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz
The output from a GPC experiment is a chromatogram that shows the distribution of molecular sizes in the sample. By calibrating the system with polymer standards of known molecular weight (commonly polystyrene standards), the relative molecular weight of the P3DDT sample can be determined. wikipedia.orgep2-bayreuth.de The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. lcms.czep2-bayreuth.de A PDI value close to 1 indicates a narrow molecular weight distribution, suggesting that the polymer chains are of similar length.
For poly(3-alkylthiophene)s, GPC studies have shown that polymerization conditions, such as the applied potential in electrochemical synthesis, can significantly influence the resulting molecular weight. kpi.ua GPC is also essential for confirming the successful synthesis of block copolymers, where a shift in the chromatogram after the addition of a second block indicates an increase in molecular weight. researchgate.net While polystyrene standards are commonly used, for absolute molecular weight determination, GPC can be coupled with other detectors, such as light scattering detectors. jordilabs.comnsf.gov
Below is a table summarizing typical molecular weight data that can be obtained for poly(3-alkylthiophene)s using GPC.
| Parameter | Symbol | Description |
|---|---|---|
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight | Mw | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |
| Polydispersity Index | PDI (or Đ) | A measure of the breadth of the molecular weight distribution (Mw/Mn). |
Charge Transport Mechanisms in P3DDT
Charge transport in conjugated polymers like P3DDT is a complex phenomenon influenced by their molecular structure, morphology, and interactions with other materials. In P3DDT, charge carriers, primarily holes (polarons), move along the polymer chains and hop between adjacent chains or crystalline domains. awardspace.usresearchgate.net
Influence of Regioregularity on Charge Mobility
Regioregularity, the head-to-tail coupling of monomer units during polymerization, significantly impacts the structural order and, consequently, the charge mobility in poly(3-alkylthiophene)s, including P3DDT. Higher regioregularity generally leads to increased polymer backbone planarity and enhanced structural coherence, which in turn reduces grain boundary scattering sites and improves charge carrier mobility. rsc.orgacs.org While studies on P3HT (poly(3-hexylthiophene)) have clearly demonstrated this correlation, the principle extends to other poly(3-alkylthiophene)s with varying side chain lengths, such as P3DDT. rsc.orgdigitellinc.com Defects in regioregularity can introduce static disorder, leading to amplified fluctuations in backbone-backbone distances and a significant decrease in charge-carrier mobility. acs.org
Carrier Mobility Estimation (e.g., from Field-Effect Transistors)
Carrier mobility in P3DDT can be estimated using various techniques, notably from the characteristics of field-effect transistors (FETs). sigmaaldrich.comd-nb.info In FETs based on P3DDT, the polymer acts as a p-type semiconductor, with hole transport being dominant. sigmaaldrich.comd-nb.info Studies utilizing P3DDT in FETs, sometimes in composite with single-walled carbon nanotubes (SWNTs), have reported hole mobilities in the range of 2.4 to 6.4 cm² V⁻¹ s⁻¹. d-nb.info The mobility can be influenced by factors such as the presence of additives and the fabrication method of the polymer film. d-nb.infocore.ac.uk For instance, the friction-transfer technique has been shown to produce well-aligned, highly crystallized P3DDT thin films, leading to enhanced FET characteristics and anisotropic mobility. core.ac.uk
Data from field-effect transistor measurements on P3DDT-based systems:
| System | Additive | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| HiPCO:P3DDT FETs | Pristine | 2.4 | d-nb.info |
| HiPCO:P3DDT FETs | 370 µM N-DMBI | 2.7 ± 0.6 | d-nb.info |
| HiPCO:P3DDT FETs | 15 µM BV | 1.3 ± 0.4 | d-nb.info |
| HiPCO:P3DDT FETs | 7.97 mM F4-TCNQ | Up to 6.0 ± 0.7 | d-nb.info |
| P3DDT with FeCl₃ dopant layer (1.5 nm) | FeCl₃ | 48.35 ± 3.11 | researchgate.net |
| P3DDT with FeCl₃ dopant layer (2.5 nm) | FeCl₃ | 177 ± 13.2 | researchgate.net |
Role of Interface Traps and Bulk Properties in Charge Transport
Charge transport in P3DDT is affected by both bulk properties of the polymer film and interface phenomena, including the presence of traps. Traps can impede charge carrier movement, reducing mobility. The morphology of the polymer film, including crystallinity and the presence of amorphous regions, plays a crucial role in determining bulk transport properties. mdpi.comfudan.edu.cn Interface traps, such as those at the interface between the semiconductor layer and the dielectric in a FET, can also significantly influence charge transport characteristics and device performance. researchgate.net Controlling the doping level and minimizing defects at interfaces and within the bulk material are important for optimizing charge transport. researchgate.netrsc.org
Charge Transfer in P3DDT/Fullerene Systems
P3DDT is frequently used as a donor material in bulk heterojunction organic solar cells in combination with fullerene derivatives, which act as electron acceptors. awardspace.usresearchgate.netacs.org Photoinduced charge transfer occurs at the interface between P3DDT and the fullerene, leading to the formation of positive polarons on the polymer backbone and negative radical anions on the fullerene molecule. awardspace.usresearchgate.net These charge carriers are spatially separated, and their dynamics can be studied using techniques like light-induced electron paramagnetic resonance (LEPR). awardspace.usresearchgate.netacs.org Studies have shown that in P3DDT/PCBM (a fullerene derivative) composites, polaron diffusion along the polymer chains and rotation of fullerene ion-radicals are two independent spin dynamics processes with different activation energies. awardspace.us The efficiency of charge transfer and subsequent free charge generation is influenced by the morphology of the blend and the energy levels of the donor and acceptor materials. osti.gov
Impact of Additives (e.g., MWCNT-g-PDDT) on Charge Transport in Perovskite Solar Cells
Additives can be incorporated into P3DDT systems to modify their charge transport properties, particularly in applications like perovskite solar cells (PSCs). Multi-walled carbon nanotubes grafted with poly(this compound) (MWCNT-g-PDDT) have been explored as additives in triple cation perovskite solar cells. researchgate.net The incorporation of such additives can influence the morphology of the perovskite active layer and improve charge transport characteristics, contributing to enhanced photovoltaic performance. researchgate.netmdpi.com Carbon nanotubes, in general, can serve multiple functions in PSCs, including improving charge extraction and transport due to their high conductivity and forming connected networks. mdpi.com
Conductivity and Doping Studies
The conductivity of P3DDT can be significantly altered through doping. Doping involves the introduction of charge carriers into the polymer matrix, typically through chemical oxidation (p-type doping) or reduction (n-type doping). researchgate.net P3DDT can be doped with various agents, such as iodine or FeCl₃, to increase its electrical conductivity. researchgate.netresearchgate.net The level of conductivity achieved depends on the dopant type, concentration, and the morphology of the polymer. researchgate.netkpi.ua Studies on the stability of doped P3DDT have shown that its conductivity can be affected by thermal de-doping at elevated temperatures. researchgate.net The doping process can also influence the structural properties of P3DDT, such as π-stacking, which in turn affects mechanical and electrical properties. kpi.uarsc.org The charge transport mechanism in doped poly(3-alkylthiophene)s, including P3DDT, can be described by models such as variable range hopping, particularly at different temperature ranges. researchgate.net
Data on the effect of doping on P3DDT:
| Property | Undoped P3DDT | Doped P3DDT (FeCl₃) | Reference |
| a-axis dimension (XRD) | Increased | Increased | kpi.ua |
| Inter-ring spacing (XRD) | ~3.9 Å | ~3.7 Å | kpi.ua |
| Elastic Modulus | Low (~50 MPa) | Increased | rsc.org |
| Electrical Conductivity | Low | Increased | researchgate.netkpi.ua |
Electrical Conductivity Measurements (e.g., Four-Probe Conductivity)
Electrical conductivity is a fundamental property characterizing the charge transport capabilities of a material. For conjugated polymers like P3DDT, conductivity can be significantly altered through various treatments, including doping. The four-probe method is a common technique employed to measure the electrical conductivity of thin films and bulk materials, minimizing the effect of contact resistance.
Studies utilizing the four-point probe method have explored the electrical conductivity of P3DDT films. For instance, in the context of organic solar cells, the electrical conductivity of P3DDT thin films was investigated using four-point probes under dark and light radiation conditions. researchgate.net Data from these measurements indicated that the electrical conductivity increased with increasing light intensity and substrate temperature during deposition. researchgate.net
Research on copolymers incorporating this compound has also utilized four-probe conductivity measurements to characterize their electrical properties. tandfonline.com These studies highlight the role of polymerization methods and monomer ratios in influencing conductivity.
Doping Processes (e.g., Iodine Doping) and Their Impact on Conductivity
Doping is a crucial process for tuning the electrical conductivity of conjugated polymers. By introducing oxidizing or reducing agents, charge carriers (polarons or bipolarons) are generated on the polymer backbone, dramatically increasing conductivity. Iodine doping is a widely used method for p-type doping of polythiophenes.
Iodine doping of P3DDT has been investigated to understand its effect on electrical properties and stability. Poly(this compound) prepared by oxidative polymerization and doped with iodine showed significant changes in surface resistivity. researchgate.net The conductivity of P3DDT is greatly affected by doping. researchgate.net For example, iodine doping has been shown to increase the conductivity of other polymer films, attributed partly to the formation of charge-transfer complexes between the polymer chain and the halogen. nih.gov While specific conductivity values for iodine-doped P3DDT were not consistently provided across all sources, studies on similar polyalkylthiophenes like P3HT doped with iodine or other dopants show conductivity increases ranging from orders of magnitude compared to undoped films, reaching values in the range of 10⁻⁸ S/cm to 10⁻⁶ S/cm or even higher depending on the polymer and doping conditions. nih.govaimspress.com
The impact of doping level on conductivity has been studied in related systems, where an optimal dopant concentration can lead to the highest conductivity. aimspress.com
Stability of P3DDT upon Doping and Thermal De-doping
The stability of the doped state is critical for the long-term performance of conjugated polymer-based devices. Factors such as temperature and environmental conditions can lead to de-doping, where the dopant is removed from the polymer matrix, resulting in a decrease in conductivity.
The stability of iodine-doped P3DDT upon thermal de-doping has been studied. researchgate.net The surface resistivity of iodine-doped P3DDT was significantly affected by the thermal de-doping temperature. researchgate.net At lower de-doping temperatures (<200 °C), the conductivity gradually recovered with doping time. researchgate.net However, the polymer would partially or completely lose conductivity above a de-doping temperature of 200 °C. researchgate.net Both pristine and doped P3DDT were found to decompose at around 350 °C. researchgate.net The ability of the polymer to take up iodine decreased upon re-doping after heating, suggesting some irreversible changes occur at elevated temperatures. researchgate.net XPS results indicated that doping and heating were accompanied by oxidation involving oxygen, and these structural distortions and chemical transformations may contribute to the increase in surface resistivity upon heating. researchgate.net Despite these changes, the P3DDT skeleton itself demonstrated good chemical and thermal stability, with the C1s and S2p spectra related to the functional groups remaining almost unchanged after p-doping and subsequent heat treatment. researchgate.net
Studies on the thermal de-doping of other doped conjugated polymers, such as P3HT doped with different systems, highlight the importance of the dopant system in achieving high thermal stability. csic.es
Hall Effect Studies on P3DDT Films
Hall effect measurements are valuable for determining the type of charge carrier (electrons or holes), carrier concentration, and mobility in a semiconductor material. For p-type conjugated polymers like doped polythiophenes, Hall effect studies can provide insights into the nature of the charge transport.
Hall effect measurements have been employed to study P3DDT films, particularly in the context of organic solar cells. researchgate.net These studies aimed to determine the type of charge carrier, Hall mobility, and the highest charge carrier concentration in the samples. researchgate.net In one study on P3DDT/natural dye bulk heterojunction organic solar cells, Hall effect measurements indicated that both samples detected were N-type charge carriers. researchgate.net This finding might seem counterintuitive for a typically p-doped polythiophene, suggesting the influence of the natural dye or the specific device architecture and measurement conditions.
While the search results provide evidence of Hall effect studies on P3DDT, detailed quantitative data on Hall mobility and carrier concentration specifically for doped P3DDT films from these searches are limited. Hall effect measurements have been successfully used to determine carrier mobility in other semicrystalline polymer films. researchgate.net
Optical and Nonlinear Optical Properties
The optical properties of conjugated polymers, including absorption, photoluminescence, and thermochromism, are closely related to their electronic structure and conformation.
Photoluminescence and Fluorescence Properties
Photoluminescence (PL) and fluorescence are processes where a material emits light after absorbing photons. In conjugated polymers, PL/fluorescence is highly sensitive to the effective conjugation length of the polymer backbone and the degree of aggregation.
P3DDT exhibits photoluminescence and fluorescence properties. The photoluminescence and absorption spectra of P3DDT films and solutions have been studied. psu.edu For P3DDT in toluene (B28343) solution, an absorption peak is observed around 446 nm, attributed to the HOMO π–LUMO π* transition. psu.edu In Langmuir-Blodgett (LB) films, the absorption spectra show a significant red-shift compared to the solution, indicating the formation of P3DDT aggregates in the films. psu.edu This red-shift suggests an increase in the average conjugation lengths of the P3DDT molecules due to aggregation. psu.edu The fluorescence spectra of P3DDT LB films also show a red-shift compared to the solution, although this shift is smaller than the absorption shift. psu.edu This indicates that the fluorescence in both solution and films originates from similar band gap emitting states, despite differences in absorption energy levels. psu.edu The broadening of the fluorescence spectra in films suggests a distribution of conjugation lengths. psu.edu
Studies on P3DDT in composite systems, such as with single-walled carbon nanotubes (SWNTs), also examine fluorescence spectra to understand the interaction and wrapping structure of the polymer around the nanotubes. researchgate.net The fluorescence peak positions of SWNTs dispersed by P3DDT can be influenced by the local environment. researchgate.net
Regioregular poly(this compound-2,5-diyl) with an average molecular weight of ~60,000 is reported to have fluorescence excitation and emission wavelengths of 442 nm and 568 nm, respectively, in chloroform (B151607). sigmaaldrich.com
Thermochromism in P3DDT Films
Thermochromism is the reversible change in color of a material upon heating or cooling. In polyalkylthiophenes like P3DDT, thermochromism arises from conformational changes of the polymer chains and alterations in the effective conjugation length as a function of temperature.
Thermochromism has been observed in P3DDT films. collectionscanada.gc.ca The thermochromic properties of poly(3-alkylthiophene)s (P3ATs), including P3DDT, are influenced by the head-to-tail dyad content and the alkyl side chain length. collectionscanada.gc.ca For a film of P3DDT with 100% head-to-tail diad content, an absorption maximum is observed at 520 nm at room temperature, along with shoulders at 558 nm and 606 nm. collectionscanada.gc.ca As the temperature increases, the absorbance of these bands decreases, and a new band centered at 430 nm appears and increases in intensity. collectionscanada.gc.ca A broad isosbestic point is observed around 475 nm, indicating a two-phase morphology undergoing transition. collectionscanada.gc.ca This behavior is characteristic of thermochromism in P3ATs, where heating leads to disordering of the polymer chains, a decrease in effective conjugation length, and a blue shift in the absorption spectrum. collectionscanada.gc.caosti.gov
The presence or absence of a thermochromic isosbestic point in P3ATs is related to their morphology and is controlled by the head-to-tail dyad content and alkyl side chain length. collectionscanada.gc.ca P3ATs with moderate head-to-tail dyad content show a clear isosbestic point, while those with high head-to-tail dyad content and short alkyl chains may not. collectionscanada.gc.ca However, an anomaly was reported where P3DDT with 100% head-to-tail content showed an isosbestic point, which was confirmed by other studies. collectionscanada.gc.ca
The thermochromism of P3DDT can be used to track changes in polymer morphology as a function of temperature. osti.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 2733655 |
| Poly(this compound) | 137191-59-4 (for regioregular P3DDT) sigmaaldrich.com |
Data Table Example (Illustrative, based on textual data where available):
| Property | Value | Conditions/Notes | Source |
| Absorption Maximum (Solution) | ~446 nm | In toluene | psu.edu |
| Absorption Maximum (Film, Room Temp) | 520 nm (with shoulders at 558, 606 nm) | Film, 100% HT diad content | collectionscanada.gc.ca |
| Absorption Maximum (Film, High Temp) | ~430 nm | Upon heating | collectionscanada.gc.ca |
| Isosbestic Point (Thermochromism) | ~475 nm | Upon heating P3DDT film | collectionscanada.gc.ca |
| Fluorescence λex (Chloroform) | 442 nm | Regioregular P3DDT, Mw ~60000 | sigmaaldrich.com |
| Fluorescence λem (Chloroform) | 568 nm | Regioregular P3DDT, Mw ~60000 | sigmaaldrich.com |
| Thermal Decomposition Temperature | ~350 °C | Pristine and iodine-doped P3DDT | researchgate.net |
| Thermal De-doping Temperature (>loss of conductivity) | >200 °C | Iodine-doped P3DDT | researchgate.net |
| Charge Carrier Type (Hall Effect Study) | N-type | P3DDT/natural dye organic solar cells (specific study) researchgate.net | researchgate.net |
Poly(this compound) (P3DDT), a derivative of polythiophene with dodecyl side chains, is a p-type semiconducting polymer that has garnered interest for its electronic and optoelectronic properties sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com. The presence of the flexible dodecyl side chain influences the polymer's solubility and processing, allowing for the formation of films suitable for various organic electronic applications sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com. P3DDT can be synthesized through methods such as electrochemical polymerization sigmaaldrich.comscientificlabs.co.uk. Its applications span a range of organic electronic devices, including conducting polymers, rechargeable battery electrodes, electrochromic devices, chemical and optical sensors, light-emitting diodes, microelectrical amplifiers, field-effect transistors, and nonlinear optical materials sigmaaldrich.comchemicalbook.com.
The electronic properties of P3DDT films, including the HOMO-LUMO band gap, can be investigated using techniques like scanning tunneling spectroscopy (STS) acs.orgnih.gov. Studies have shown that the local electronic properties are related to the polymer's conformation, with variations in the semiconducting gap observed in spectroscopic images at the single chain scale acs.orgnih.gov. The interaction between polymer layers can also influence the electronic tunneling and lead to a widening of the STS conductance gap nih.gov.
The optoelectronic properties of poly(3-alkylthiophenes) like P3DDT are influenced by factors such as side chain length, which affects the absorption coefficient and electrochemical band gap researchgate.net. Composites of P3DDT with electron acceptors like PCBM exhibit photoluminescence quenching, indicating photoinduced charge generation and transfer researchgate.net. Light-induced electron spin resonance (LESR) studies on P3DDT/PCBM composites have identified polaron and fullerene ion-radical signals, providing insight into photoinduced charge separation and dynamics researchgate.netawardspace.usresearchgate.net.
Electronic and Optoelectronic Properties of Poly 3 Dodecylthiophene Systems
Third-Order Nonlinearity and Photoinduced Processes
The third-order nonlinear optical (NLO) properties of conjugated polymers like P3DDT are a subject of significant research interest due to their potential applications in optical signal processing and other photonic technologies aip.orgaip.orgresearchgate.netaip.org. These properties are described by the third-order nonlinear optical susceptibility, χ(3). Photoinduced processes, such as the generation and dynamics of excited states and charge carriers, play a critical role in determining the nonlinear optical response of these materials aip.orgaip.orgaip.org.
Investigations into the third-order nonlinearity and photoinduced processes in poly(this compound) have revealed complex dynamics and significant nonlinear optical responses. Studies employing techniques such as femtosecond degenerate four-wave mixing (DFWM) and Z-scan have provided valuable data on the magnitude and dynamics of the third-order nonlinear optical susceptibility (χ(3)) and photoinduced excitations aip.orgaip.orgresearchgate.netaip.orgaip.orgcapes.gov.br.
Resonant third-order nonlinear optical properties of P3DDT have been investigated using femtosecond DFWM at different wavelengths aip.orgaip.org. Measured χ(3) values for P3DDT samples prepared by chemical and electrochemical methods were in the range of 3×10−10 to 5×10−10 esu at 602 nm aip.orgaip.org. The nonlinearity exhibited a subpicosecond response, and saturation of the conjugate reflectivity was observed at high input powers, consistent with saturable absorber behavior aip.orgaip.org. The origin of the phase conjugate response has been discussed in terms of models involving unrelaxed excitons and rapid conformational deformation leading to shifts in oscillator strength to photogenerated polaronic states aip.orgaip.org. Analysis of experimental results has favored the mechanism involving unrelaxed excitons as the source of the observed third-order optical nonlinearity aip.orgaip.org.
Third-order optical nonlinearities of P3DDT thin films have also been investigated using both pulsed and continuous-wave (cw) lasers via the Z-scan method researchgate.netresearchgate.net. With nanosecond laser pulses at 532 nm, χ(3) values around 10−7 esu have been reported, with the nonlinearity primarily electronic in origin researchgate.netresearchgate.net. Z-scan measurements with a cw He-Ne laser at 633 nm have indicated self-defocusing thermal nonlinearity researchgate.netresearchgate.net. The imaginary part of the cubic nonlinearity, Im(χ(3)), was found to be approximately −1.5 × 10−7 esu with nanosecond pulses at 532 nm researchgate.net. Higher values of nonlinear refractive indices measured with cw lasers compared to pulsed lasers may be attributed to thermal effects researchgate.net.
Photoinduced processes in P3DDT, particularly in composites with fullerenes like PCBM, involve the generation of radical pairs, specifically polarons on the polymer chain and fullerene ion-radicals awardspace.usresearchgate.net. Light-induced EPR studies have characterized these species and their dynamics awardspace.usresearchgate.net. The susceptibility of these centers follows an activation law and decreases significantly at higher temperatures due to geminate recombination awardspace.usresearchgate.net. Spin dynamics processes observed include polaron diffusion along the polymer chains and rotation of fullerene ion-radicals, each with characteristic activation energies awardspace.usresearchgate.net.
The following table summarizes some reported third-order nonlinear optical susceptibility values for poly(this compound) from various studies:
| Measurement Technique | Wavelength (nm) | Pulse Duration | Sample Type | χ(3) (esu) | Reference |
| Femtosecond Degenerate Four-Wave Mixing | 602 | Femtosecond | Chemically prepared | 3 × 10−10 | aip.orgaip.org |
| Femtosecond Degenerate Four-Wave Mixing | 602 | Femtosecond | Electrochemically prepared | 5 × 10−10 | aip.orgaip.org |
| Femtosecond Degenerate Four-Wave Mixing | 705 | Femtosecond | Both | ~10−11 | aip.orgaip.org |
| Femtosecond Degenerate Four-Wave Mixing | 620 | 60 fs | Chemically prepared | 5.5 × 10−11 | aip.orgaip.orgcapes.gov.br |
| Z-scan | 532 | Nanosecond | Thin film | ~10−7 | researchgate.netresearchgate.net |
| Z-scan (Im(χ(3))) | 532 | Nanosecond | Thin film | ~−1.5 × 10−7 | researchgate.net |
| Z-scan | 633 | CW | Thin film | Order of 10−3-10−2 (thermal) | researchgate.netresearchgate.net |
Note: The χ(3) values can vary depending on the preparation method, molecular weight, regioregularity, and measurement conditions.
The dynamics of photoinduced excitations in P3DDT occur on ultrafast timescales. Transient absorption spectroscopy studies on doped polythiophenes, including P3DDT, have helped distinguish between different types of charge carriers like free and trapped polarons based on their distinct relaxation kinetics rsc.orgaau.dk. These studies provide insights into the processes governing conductivity and charge transport in these materials rsc.org.
Self Assembly and Morphology Control in P3ddt Based Materials
Crystallization and Phase Transitions in P3DDT
The thermal behavior of P3DDT, including its crystallization and phase transitions, significantly influences its solid-state morphology.
Side-Chain Melting and Crystallization Phenomena
P3DDT, like other poly(3-alkylthiophene)s with sufficiently long side chains, exhibits side-chain crystallization. The dodecyl side chains can segregate and form small alkyl nanodomains. researchgate.net In regiorandom P3DDT, three distinct melting peaks have been observed at temperatures between -10 and 50 °C, suggesting polymorphism. researchgate.netpsu.edu The glass transition temperature related to the dynamics of the CH2 units in the alkyl nanodomains in P3DDT is approximately -50 °C. researchgate.net This side-chain crystallization can occur below room temperature. psu.edu
The crystallization kinetics of P3DDT has been evaluated using the Avrami equation, indicating heterogeneous nucleation with one-dimensional linear growth. acs.org
Liquid Crystalline Polymer (LCP) Phase Transitions
Conjugated polymers, including P3DDT, can exhibit liquid crystalline (LC) characteristics, leading to self-assembly with long-range order. acs.orgfigshare.comsogang.ac.kr This provides an effective route to forming optimized morphologies for high-performance organic electronic devices. acs.orgfigshare.comsogang.ac.kr
The temperature-dependent LC phases of P3DDT are influenced by its regioregularity. acs.orgfigshare.comsogang.ac.kr As regioregularity decreases from 94% to 60%, the strengths of LC interactions in P3DDT are significantly modified. acs.orgfigshare.comsogang.ac.kr This decrease in regioregularity leads to progressively decreased phase transition temperatures, specifically the nematic-to-isotropic transition temperature, as measured by techniques such as polarized optical microscopy, UV-vis spectroscopy, differential scanning calorimetry (DSC), and X-ray scattering. acs.orgfigshare.comsogang.ac.kr
P3DDT can exhibit Phase I, Phase II, and a nematic mesophase. acs.orgacs.org
Influence of Regioregularity on Crystallization Modes
Regioregularity (RR) of P3DDT significantly impacts its crystalline structure and thermal transitions. acs.orgfigshare.comsogang.ac.kr High RR P3DDT (94% and 83%) primarily exhibits the Form I crystal structure, which is typical for most regioregular poly(3-alkylthiophene)s. acs.orgfigshare.com In contrast, low RR P3DDT (76% and 60%) adopts both Form I and Form II crystal structures. acs.orgfigshare.com Form II crystals are characterized by interdigitated alkyl side-chain stackings. acs.orgfigshare.com The amount of Form I crystals decreases significantly with decreasing RR, while Form II crystals become dominant at low RR (60%). acs.orgfigshare.com This change in crystalline structure with varying RR explains the observed decreases in phase transition temperatures for lower RR P3DDT. acs.orgfigshare.com
Tuning the RR of polyalkylthiophenes can lead to multiple crystallization modes with the same monomer chemistries and block lengths, effectively decoupling the parameters that govern classical block copolymer self-assembly and crystal growth. osti.govosti.gov
Correlation between Crystallization and Self-Assembly in Block Copolymers
In conjugated block copolymers (BCPs) based on P3DDT, the crystallization process can profoundly affect the solid-state structure and morphology. acs.org While BCPs can self-assemble into ordered nanostructures in the melt state, cooling below the melting temperature can lead to crystal growth that disrupts the self-assembled structure, potentially resulting in a poorly ordered fibrillar texture. osti.govosti.gov
Studies on P3DDT-based block copolymers, such as P3DDT-b-P2VP, have shown that crystallization modes can be tuned through the RR of the P3DDT block, as RR controls the melting temperature and crystallization rates of P3DDT. osti.govosti.gov
When the RR of P3DDT in P3DDT-b-P2VP is low (70-80%), crystallization occurs at temperatures near or below the glass transition of the P2VP block. osti.govosti.gov In this scenario, crystal growth is largely confined by the glassy cylindrical or lamellar BCP structure. osti.govosti.govmdpi.comnih.gov The phase separation is dominated by rod-coil segregation. mdpi.comnih.gov
For high RR P3DDT (94%), crystallization takes place at temperatures significantly above the glass transition of P2VP, removing the restriction of glassy domains. osti.govosti.gov Crystal growth remains confined by rubbery P2VP lamellae but can break through rubbery P2VP cylinders. osti.govosti.gov This morphology-dependent behavior is attributed to the geometric compatibility between P3DDT crystal growth and the self-assembled symmetry. osti.govosti.gov In lamellar phases, P3DDT chain orientations at the interface are compatible with crystal growth, allowing unrestricted growth in both alkyl-stacking and π-π directions within a lamellar sheet. osti.gov In cylindrical phases, the radial orientation of P3DDT chains at the interface is not compatible with crystal growth, and the hexagonal close-packed symmetry restricts unrestricted growth to only one direction. osti.govosti.gov
The crystallization of P3DDT blocks can occur in the amorphous domains between crystalline domains of another block, such as P3BT in all-conjugated P3BT-b-P3DDT copolymers. acs.org
Control of Nanostructure and Microdomains
The self-assembly of P3DDT-based block copolymers allows for the control of nanostructure and the formation of well-defined microdomains.
Self-Assembly of P3DDT Block Copolymers into Lamellar, Cylindrical, and Spherical Morphologies
P3DDT block copolymers can self-assemble into various ordered microdomains, including lamellar, cylindrical, and spherical morphologies, similar to conventional coil-coil block copolymers. nih.govacs.orgrsc.org The resulting morphology is influenced by factors such as the weight fraction of the P3DDT block and the interplay between microphase separation and crystallization. acs.org
For instance, poly(3-dodecylthiophene)-block-poly(methyl methacrylate) (P3DDT-b-PMMA) copolymers with a P3DDT weight fraction smaller than approximately 0.6 have shown various microdomains like body-centered-cubic spheres, hexagonally packed cylinders, and lamellae. acs.org These microdomains can be maintained even after the crystallization of P3DDT blocks, indicating that the crystals are confined within the P3DDT microdomains. acs.org
However, when the weight fraction of the P3DDT block is high (e.g., around 0.76), the rod-rod interaction of P3DDT can become dominant over the microphase separation between the blocks, leading to the formation of only fibril structures after crystallization. acs.org
Studies on P3DDT-b-P2VP have also demonstrated the formation of lamellar and hexagonally-packed cylindrical morphologies, with the chain packing within each domain depending on the P3DDT RR. osti.gov High RR leads to chains interdigitating in a liquid crystalline monolayer, while lower RR results in a flexible bilayer conformation. osti.gov The domain spacing of P3DDT-b-P2VP can be tuned by regulating the RR of the P3DDT block. mdpi.comnih.gov
P3DDT-b-PLA has also been shown to self-assemble into a lamellar morphology in thin films after solvo-microwave annealing, with the P3DDT block exhibiting an edge-on orientation. mdpi.comencyclopedia.pub
Impact of Molecular Architecture (e.g., Miktoarm Star Copolymers) on Morphology
The molecular architecture of P3DDT-based polymers significantly influences their self-assembly behavior and resulting morphology. Studies on miktoarm star copolymers containing P3DDT blocks have demonstrated that the arrangement of polymer arms can lead to distinct microphase-separated structures compared to linear block copolymers. For instance, a miktoarm star copolymer composed of two poly(this compound) arms and one poly(methyl methacrylate) (PMMA) arm, denoted as (P3DDT)₂PMMA, exhibits different self-assembled structures depending on the weight fraction of the P3DDT block. kaist.ac.kr, researchgate.net
Research has shown that (P3DDT)₂PMMA with a P3DDT weight fraction of 0.33 forms lamellar microdomains. kaist.ac.kr, researchgate.net In contrast, a linear diblock copolymer (P3DDT-b-PMMA) with a slightly higher P3DDT weight fraction (0.37) shows cylindrical microdomains. kaist.ac.kr, researchgate.net Furthermore, at a P3DDT weight fraction of 0.59, (P3DDT)₂PMMA displays hexagonally packed cylindrical microdomains of PMMA within the P3DDT matrix, whereas a linear P3DDT-b-PMMA with a similar composition (0.56) forms lamellar microdomains. kaist.ac.kr, researchgate.net This highlights how the branched architecture of miktoarm star copolymers can lead to different morphological outcomes compared to their linear counterparts, even at similar compositions. kaist.ac.kr The self-assembled morphology in these miktoarm star copolymers can be maintained even after the crystallization of the P3DDT block, indicating that the crystalline domains are confined within the microdomains. kaist.ac.kr, acs.org
Confinement and Interface Effects on Self-Assembly
Confinement and interface effects play a critical role in directing the self-assembly and crystallization of P3DDT, particularly in thin films and confined geometries like nanopores. In thin films, the nature of the substrate surface and the film-air interface can significantly influence the ordering of P3DDT chains. saha.ac.in, rsc.org
Studies using X-ray reflectivity have shown that the solvent used during film preparation (e.g., chloroform (B151607), chlorobenzene (B131634), toluene) strongly impacts the ordering of P3DDT in spin-coated thin films on silicon substrates. saha.ac.in, rsc.org The solvent's viscosity and evaporation rate influence the attachment, orientation, and ordering of P3DDT near both the film-substrate and film-air interfaces. saha.ac.in, rsc.org For example, films prepared from chloroform show a better-ordered structure near the substrate interface, while those from chlorobenzene tend to have less ordered structures throughout the film. saha.ac.in, rsc.org
Confinement within nanoporous templates, such as alumina (B75360) nanopores, also affects the crystallization and orientation of P3DDT. kyushu-u.ac.jp In smaller nanopores, the confinement effect is more profound, leading to improved alignment of P3DDT crystals. kyushu-u.ac.jp The crystallization temperature of P3DDT within nanopores is lower than in bulk films, and this temperature decreases as the pore diameter decreases, indicating suppressed nucleation in smaller pores. kyushu-u.ac.jp The P3DDT chains in contact with the alumina surface tend to align normal to the pore wall to minimize contact between the hydrophobic dodecyl side chains and the hydrophilic alumina, facilitating a face-on conformation of the P3DDT chains along the wire axis. kyushu-u.ac.jp
Interface effects are also crucial in block copolymer systems, where confinement within self-assembled domains or at macroscopic boundaries impacts crystallization. tennessee.edu In P3DDT-based block copolymers, the crystallization modes can be confined by the self-assembled structure, depending on factors like regioregularity and the symmetry of the block copolymer lattice. osti.gov, osti.gov, acs.org, figshare.com, tennessee.edu, acs.org
Tuning Morphology through Regioregularity of P3DDT Block
The regioregularity (RR) of the P3DDT block is a key parameter for tuning the morphology and crystallization behavior of P3DDT-based materials. Regioregularity refers to the head-to-tail coupling of the monomer units during polymerization, which affects the linearity and ability of polymer chains to pack into ordered structures.
Studies on P3DDT-b-P2VP block copolymers with varying P3DDT regioregularity have shown a significant impact on microphase separation and molecular packing. osti.gov, osti.gov, acs.org, researcher.life, acs.org, figshare.com Higher regioregularity (e.g., 94%) leads to an abrupt reduction in the domain spacing of both lamellar and cylindrical phases compared to lower regioregularity (e.g., 70-85%). acs.org, researcher.life This is attributed to a change in P3DDT chain conformation and interchain interactions; high RR P3DDT chains are more extended and assemble into a liquid crystalline monolayer, while low RR P3DDT adopts a more flexible bilayer conformation. osti.gov, acs.org
Regioregularity also influences the crystallization modes within block copolymer templates. osti.gov, osti.gov, acs.org, figshare.com, acs.org For P3DDT-b-P2VP, low RR P3DDT (70-80%) crystallizes at temperatures near or below the glass transition of P2VP, with crystal growth largely confined by the block copolymer structure. osti.gov, osti.gov, acs.org, figshare.com High RR P3DDT (94%) crystallizes at higher temperatures, and while crystal growth remains confined by rubbery lamellae, it can break through rubbery cylindrical domains. osti.gov, osti.gov, acs.org, figshare.com This morphology-dependent crystallization behavior is linked to the geometric compatibility between P3DDT crystal growth and the self-assembled symmetry. osti.gov, osti.gov, acs.org
Ordering of Polymer Chains on Surfaces (e.g., HOPG)
The ordering of P3DDT polymer chains on surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG), has been investigated to understand fundamental self-assembly processes at interfaces. Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) provide insights into the molecular arrangement.
STM images of P3DDT on HOPG have revealed ordered structures with specific chain-to-chain distances and stacking heights. mdpi.com, researchgate.net The alkyl side chains and the π-conjugated backbones contribute to the observed morphology. researchgate.net Studies have shown that P3DDT can form periodic arrays on HOPG surfaces, and the morphology can be influenced by factors like applied electric fields. rsc.org The self-assembly of P3DDT on surfaces can be guided by preferential surface segregation when blended with other polymers and cast onto patterned surfaces. rsc.org
Functionalization and Hybrid Material Formation
P3DDT can be functionalized or combined with other materials to create hybrid systems with tailored properties for various applications, including organic electronics and thermoelectric devices.
Covalent and Non-Covalent Functionalization of Carbon Nanotubes with P3DDT Copolymers
Functionalizing carbon nanotubes (CNTs) with conjugated polymers like P3DDT is a common strategy to improve their dispersion in organic solvents and enhance the interface between the CNTs and the polymer matrix in composite materials. Both covalent and non-covalent functionalization methods can be employed.
Non-covalent functionalization often involves π-π interactions between the conjugated backbone of P3DDT and the surface of CNTs. P3DDT has been shown to effectively wrap around single-walled carbon nanotubes (SWNTs), leading to uniform dispersion in solvents like toluene (B28343). mdpi.com This wrapping morphology, confirmed by transmission electron microscopy (TEM), results in well-dispersed SWNTs with diameters significantly smaller than aggregates found in simple mixtures. mdpi.com The strong π-π interaction between the wrapping polymer chains and CNTs is indicated by distinct peaks in the absorption spectra of P3DDT-wrapped CNTs. nih.gov This non-covalent functionalization is crucial for creating homogeneous composite films, which is important for optimizing the performance of devices like thermoelectric generators. mdpi.com
While the provided search results focus more on non-covalent interactions (wrapping), covalent functionalization would involve forming direct chemical bonds between P3DDT chains and the CNT surface. This typically requires chemical modification of either the polymer or the CNTs to introduce reactive groups. Although specific details on covalent functionalization of CNTs with P3DDT copolymers were not extensively covered in the search results, the concept is a known approach in polymer/nanotube composites to achieve stable interfaces and potentially influence charge transfer.
Formation of Hybrid Composites (e.g., P3DDT/Fullerene)
P3DDT is frequently used in the formation of hybrid composites with other functional materials, particularly fullerene derivatives like PCBM ( rsc.orgrsc.org-Phenyl-C61-butyric acid methyl ester), for applications in organic solar cells. These hybrid composites rely on the bulk heterojunction concept, where interpenetrating networks of the electron-donating polymer (P3DDT) and the electron-accepting fullerene are formed to facilitate efficient charge separation and transport.
The morphology of P3DDT/fullerene blends is critical for device performance. Factors such as the mixing ratio, processing conditions, and the thermal properties of the components influence the phase separation and the resulting nanostructure. researchgate.net X-ray diffraction studies on P3DDT:PCBM blends have investigated the structural properties and morphological evolution at different temperatures. researchgate.net The long dodecyl side chains of P3DDT influence the intermolecular distances and packing within the blend. researchgate.net
Beyond fullerene derivatives, P3DDT has also been incorporated into hybrid composites with inorganic materials. For instance, hybrid solar cells have been fabricated using P3DDT in combination with zinc oxide (ZnO) microrods and natural dyes. scientific.net In such composites, P3DDT acts as a p-type semiconductor, complementing the n-type or light-harvesting components. The electrical conductivity and power conversion efficiency of these hybrid solar cells are influenced by the composition and layering of the different materials. scientific.net
The formation of well-controlled morphologies in these hybrid composites, including the size and distribution of the phase-separated domains and the orientation of the polymer chains, is essential for optimizing charge transport and device efficiency.
Applications of Poly 3 Dodecylthiophene in Organic Electronic Devices
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components in organic electronics, acting as switches or amplifiers. They typically consist of a semiconductor layer, a dielectric layer, and source, drain, and gate electrodes. mit.edu The performance of OFETs is significantly influenced by the properties of the organic semiconductor and the interface between the semiconductor and the dielectric. mit.edutuhh.de
P3DDT as a p-Type Semiconductor in OFETs
P3DDT functions as a p-type semiconductor in OFETs, meaning that holes are the primary charge carriers. sigmaaldrich.com Organic semiconductors like P3DDT are attractive for OFET applications due to their potential for low-cost synthesis and easy fabrication of thin-film devices using techniques such as solution casting or printing technologies. semi.ac.cn While organic semiconductors generally have lower electron mobility compared to traditional inorganic semiconductors like crystalline silicon, their hole mobility can be comparable to that of amorphous silicon, with some values exceeding 1.0 cm²/Vs. mit.edu Typical mobility values for organic semiconductors range from 0.01 to 1.0 cm²/Vs. mit.edutuhh.de Regioregularity in poly(3-alkylthiophene)s, such as P3DDT, is crucial as it allows for self-assembly into highly ordered, partially crystalline structures, facilitating efficient π-π stacking of the conjugated backbones and thus enhancing hole mobility. researchgate.net
Subthreshold Characteristics and Trap States in P3DDT-Based OFETs
The subthreshold characteristics of OFETs, which describe the device behavior at gate voltages below the threshold voltage, are significantly influenced by trap states within the semiconductor and at the semiconductor-dielectric interface. researchgate.netcambridge.orgicm.edu.pl Trap states can broaden the subthreshold region and affect the subthreshold slope. researchgate.netcambridge.org Studies on OFETs based on regioregular P3DDT as the active layer and poly-4-vinylphenol (P4VP) as the gate insulator have investigated the influence of bulk traps on subthreshold characteristics. researchgate.net A high inverse subthreshold slope and the dependence of subthreshold current on drain voltage, even in long-channel devices, can be attributed to the recharging of interface states or bulk traps. researchgate.netpwr.wroc.pl The "amorphous silicon (a-Si) model," which considers exponentially distributed tail states and deep trap states, has been suggested as an appropriate model to describe the behavior of OFETs influenced by traps. researchgate.net The density of interface traps can be evaluated by analyzing the subthreshold characteristics. icm.edu.pl
Table 1: Influence of Trap States on OFET Subthreshold Characteristics
| Characteristic | Influence of Trap States |
| Subthreshold Region | Broadening researchgate.netcambridge.org |
| Inverse Subthreshold Slope | Increase cambridge.orgicm.edu.pl |
| Subthreshold Current | Dependence on drain voltage (can occur in long channels) researchgate.netpwr.wroc.pl |
Influence of Organic Insulators on Device Performance
The choice of organic insulator significantly impacts the performance of OFETs. The dielectric layer, positioned between the semiconductor and the gate, plays a crucial role. mit.edu Key requirements for the dielectric layer include high capacitance per unit area, high dielectric strength, low leakage current, and an energetically smooth semiconductor-dielectric interface. nih.gov The interaction between the organic semiconductor and the organic insulator interface is critical for efficient charge transport. mit.edutuhh.deresearchgate.net The surface energy matching between the insulator and the semiconductor layer can be important for the formation of efficient transistor channels. researchgate.net Studies have explored various organic insulators, and their properties can influence factors like threshold voltage, mobility, and subthreshold slope. nih.govresearchgate.netresearchgate.netmdpi.com For instance, using an ultrathin polymer dielectric layer can lead to a large capacitance and enable low-voltage operation in OFETs. researchgate.net
Organic Photovoltaics (OPVs) and Solar Cells
Organic Photovoltaics (OPVs), also known as organic solar cells, utilize organic materials to convert sunlight into electricity. wikipedia.org Conjugated polymers like P3DDT are essential components in these devices. semi.ac.cn OPVs offer potential advantages such as low processing costs, mechanical flexibility, and lightweight. wikipedia.org
P3DDT as a Conjugating Polymer in Polymeric Solar Cells
In polymeric solar cells, conjugated polymers like P3DDT act as the active material responsible for absorbing photons and generating charge carriers. ossila.com These polymers typically function as the electron donor material in a blend with an electron acceptor. wikipedia.orgossila.comaimspress.com The ability to chemically manipulate the properties of conjugated polymers allows for tuning their electronic band gap and optimizing their performance in solar cell applications. semi.ac.cn Regioregular poly(3-alkylthiophene)s are widely used as p-type materials in organic photovoltaics. researchgate.net
Bulk Heterojunction Solar Cells with P3DDT/Fullerene Systems
Bulk heterojunction (BHJ) is a common architecture for high-efficiency organic solar cells. wikipedia.orgaimspress.commdpi.com In a BHJ solar cell, a blend of an electron-donating conjugated polymer and an electron-accepting material, often a fullerene derivative, forms the active layer. wikipedia.orgossila.commdpi.com This architecture creates an interpenetrating network of donor and acceptor materials, increasing the interface area for efficient exciton (B1674681) dissociation into free charge carriers. wikipedia.org P3DDT can be used as the polymer donor in BHJ solar cells, typically blended with fullerene derivatives like PCBM (phenyl-C61-butyric acid methyl ester). researchgate.net The morphology and nanoscale structure of the BHJ layer are critical for device performance, influencing charge transport and collection. ossila.comresearchgate.net Studies have investigated the morphology and performance of P3DDT/PCBM blends in BHJ solar cells, examining factors such as the effect of thermal annealing. researchgate.net
Table 2: Example Performance Data for a P3DDT-Based OPV Device
| Parameter | Value | Unit |
| Short-circuit current density (Jsc) | 2.9 | mA/cm² |
| Open-circuit voltage (Voc) | 0.6 | V |
| Fill Factor (FF) | 0.38 | - |
| Power Conversion Efficiency (PCE) | 0.65 | % |
Photoelectric Conversion Devices Utilizing P3DDT Films
Poly(3-dodecylthiophene) (P3DDT) is utilized in photoelectric conversion devices, particularly in organic solar cells, where it functions as a p-type semiconductor. P3DDT can be used as an active layer material in organic thin film solar cells. sigmaaldrich.comspiedigitallibrary.orgscispace.com Studies have investigated the performance of organic solar cells fabricated with active layers containing P3DDT, often in blends with electron acceptor materials like google.comgoogle.com-phenyl C71 butyric acid methyl ester (PC71BM). spiedigitallibrary.org The performance of such devices is influenced by factors including the composition of the active layer and post-fabrication treatments like annealing. spiedigitallibrary.org For instance, in one study, organic solar cells fabricated with a P3HT/P3DDT/PC71BM thin film active layer showed improved performance compared to devices using only P3HT/PC71BM. spiedigitallibrary.org The power conversion efficiency (PCE) of a device fabricated with the ternary blend and subjected to both solvent and thermal annealing treatments reached 2.07%. spiedigitallibrary.org Another example of P3DDT's use in organic photovoltaic (OPV) devices involves a blend with PC61BM, where a device structure of ITO/PEDOT:PSS/P3DDT/PC61BM (1:3)/LiF/Al yielded a PCE of 0.65%, a short-circuit current density (Jsc) of 2.9 mA/cm², an open-circuit voltage (Voc) of 0.6 V, and a fill factor (FF) of 0.38%. sigmaaldrich.comsigmaaldrich.com The optical band gap energy of P3DDT has been reported to be around 1.9 eV to 2.2 eV, depending on the form (solution or film). semi.ac.cnresearchgate.net
Here is a table summarizing some reported performance data for P3DDT-based organic photovoltaic devices:
| Device Structure | Active Layer Composition | Annealing Treatment | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Source |
| ITO/PEDOT:PSS/Active Layer/Al | P3HT/P3OT/PC71BM | Solvent and Thermal | 6.55 | 0.61 | 0.51 | 2.07 | spiedigitallibrary.org |
| ITO/PEDOT:PSS/P3DDT/PC61BM/LiF/Al | P3DDT/PC61BM (1:3) | Not specified in snippet | 2.9 | 0.6 | 0.38 | 0.65 | sigmaaldrich.comsigmaaldrich.com |
Note: The first entry includes P3DDT as part of a ternary blend for comparison as presented in the source.
Hybrid Solar Cells (e.g., P3DDT/Natural Dye)
P3DDT has been explored in the fabrication of hybrid solar cells, including those incorporating natural dyes. One example involves a single hybrid solar cell (SHSC) fabricated using zinc oxide (ZnO) microrods, P3DDT, and a natural dye extracted from Melastoma malabathricum fruit. scientific.netresearchgate.net In this type of device, the ZnO microrods were grown on an Indium Tin Oxide (ITO) thin film, followed by layers of P3DDT and the natural dye. scientific.net The electrical properties and power conversion efficiency (PCE) of these SHSCs were characterized under different light intensities. scientific.net It was observed that the conductivity of the samples increased with increasing light intensity. scientific.net The efficiency of the SHSC also increased with the increment of the natural dye layers. scientific.net The highest electrical conductivity reported was 2.678 ± 0.002 Scm⁻¹ for devices with 10 layers of dye. scientific.net The maximum PCE achieved for the ITO/ZnO/P3DDT/10 layers dye structure was 0.0011% under a radiation intensity of 200 Wm⁻². scientific.net This research suggests that the amount of natural dye can influence the performance of the hybrid solar cell, with increased dye content leading to higher electrical conductivity and PCE, indicating the potential of Melastoma malabathricum dye for solar cell applications. scientific.net
Perovskite Solar Cells with P3DDT-Grafted Carbon Nanotubes as Additives
Carbon nanotubes (CNTs) have been investigated as additives in perovskite solar cells to enhance charge extraction and stability. core.ac.ukmdpi.comresearchgate.net While the direct use of P3DDT-grafted carbon nanotubes as additives within the perovskite layer is not extensively detailed in the provided snippets, the concept of using conjugated polymers like P3DDT to functionalize or wrap CNTs for improved dispersion and integration in organic electronic devices, including potentially solar cells, is mentioned. researchgate.net Semiconducting single-walled carbon nanotubes (s-SWCNTs) wrapped with regioregular poly(this compound) (rr-P3DDT) with a long side chain have been used for the selective separation of large-diameter s-SWCNTs, which are desired for high-performance optoelectronic devices. researchgate.net The incorporation of small quantities of SWNTs into the perovskite layer (e.g., Methylammonium lead halide) has been shown to enhance the PCE of perovskite solar cells, acting as hole transport channels that boost hole extraction and improve short-circuit current density. researchgate.net Although the specific role of P3DDT grafting in this context is not explicitly detailed in the search results, it aligns with the broader research area of using conjugated polymers to modify CNTs for improved performance in organic and hybrid solar cells. core.ac.ukmdpi.comjim.org.cn
Electrochromic Devices
P3DDT is employed in electrochromic devices, which are materials that change color reversibly upon the application of an electrical voltage. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.comscientificlabs.co.uk This property stems from the reversible electrochemistry of P3DDT, where its oxidation state can be altered, leading to changes in its optical absorption and transmittance. sigmaaldrich.comsigmaaldrich.com The ability of P3DDT to undergo reversible doping makes it a suitable conducting polymer for the active layer in such devices. sigmaaldrich.comsigmaaldrich.com The application of a voltage triggers the doping or dedoping process, resulting in a visible color change. chemicalbook.com P3DDT's use in electrochromic devices is a recognized application area for this conducting polymer. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.comscientificlabs.co.uk The orientation and crystallization of regioregular P3DDT in nanostructures, such as alumina (B75360) nanopores, have been studied, and this controlled morphology holds promise for applications including electrochromic devices. kyushu-u.ac.jp
Chemical and Optical Sensors
P3DDT is utilized in both chemical and optical sensors, leveraging its sensitivity to chemical environments and resulting changes in optical properties. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.comscientificlabs.co.ukeuropean-mrs.com P3DDT films exhibit characteristic changes in optical properties, such as absorbance, transmittance, and dielectric effects, when their oxidation state changes upon exposure to an oxidizer. utexas.eduspiedigitallibrary.org This principle is exploited in chemical sensors. For example, micromachined silicon Fabry-Perot chemical sensors have been fabricated using P3DDT films. utexas.eduspiedigitallibrary.org These sensors combine the amplifying characteristics of a Fabry-Perot microcavity structure with the optical changes induced by oxidation in the P3DDT film upon exposure to an analyte like iodine vapor. utexas.eduspiedigitallibrary.org The fabricated sensors have demonstrated reversible sensing behavior with a significant change in transmitted optical intensity, indicating the role of the Fabry-Perot cavity in enhancing sensing performance. utexas.eduspiedigitallibrary.org The change in absorptance of the P3DDT polymer within the microcavity plays a major role in the sensing mechanism. spiedigitallibrary.org
P3DDT's long alkyl side chain also influences its sensing properties. researchgate.netmdpi.com While long alkyl chains can sometimes hinder charge injection, P3DDT, with its dodecyl side chain, has demonstrated superior sensing properties for certain analytes, such as NO₂, compared to poly(3-alkylthiophene)s with shorter side chains like poly(3-hexylthiophene) (P3HT). researchgate.netmdpi.com This is attributed to the facilitated penetration of gas analytes into the organic semiconductor film by adjusting the side chain length. researchgate.netmdpi.com The sensitivity of P3DDT to NO₂ has been reported, with a sensitivity of 0.45%/ppm and a limit of detection (LOD) value of 0.26 ppt. researchgate.netmdpi.com
P3DDT is also used in optical sensing applications. google.com For instance, sensors based on ordered 3D nanostructured surfaces hybridized with semiconducting polymers like P3DDT have been developed. google.com The infiltration of P3DDT within nanostructures results in substantial changes in their optical constants, affecting their polarization response to polarized light. google.com These changes can be measured to detect target particles that interact with the structures. google.com
Light-Emitting Diodes (LEDs)
Poly(this compound) is listed as a material used in the development of light-emitting diodes (LEDs). sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.comscientificlabs.co.ukeuropean-mrs.com Conjugated polymers like P3DDT can function as active materials in organic LEDs (OLEDs), either as emissive layers or charge transport layers. While specific performance data for P3DDT-based LEDs is not detailed in the provided snippets, its inclusion in the list of applications suggests its potential in this field, likely due to its semiconducting and optical properties. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.comscientificlabs.co.ukeuropean-mrs.com The development of organic optoelectronic devices, including LEDs, is an area where conjugated polymers are explored. chembk.com
Microelectrical Amplifiers
P3DDT finds application in microelectrical amplifiers, often in the context of organic field-effect transistors (OFETs). sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.comscientificlabs.co.ukresearchgate.netacs.org OFETs can serve as the fundamental building blocks for amplifiers. P3DDT, being a p-type semiconductor, is suitable for use in the channel layer of OFETs, controlling the current flow between the source and drain electrodes based on a voltage applied to the gate electrode. sigmaaldrich.comsigmaaldrich.comresearchgate.net The electronic properties of P3DDT, including its charge carrier mobility, are crucial for its performance in OFETs and, consequently, in microelectrical amplifiers. P3DDT has been used in OFETs with enhanced carrier mobility. researchgate.net The mechanical properties of organic semiconductors like P3DDT are also relevant for flexible electronics applications, which can include microelectrical amplifiers requiring mechanical robustness. acs.org Research explores the mechanics and electronic behaviors of integrated circuits based on such materials. acs.org
Rechargeable Battery Electrodes
Poly(this compound) has been explored for its utility as an electrode material in various rechargeable battery systems. Its conducting polymer nature allows for charge transport, a critical function of battery electrodes. P3DDT exhibits reversible electrochemistry with high conductivity, which is beneficial for charge and discharge processes within a battery. sigmaaldrich.com
Research has investigated P3DDT as a component in lithium-ion batteries. For instance, studies have explored using P3DDT as a coating layer on conventional cathode materials like LiCoO₂ (LCO). researchgate.netresearchgate.net This approach aims to leverage the properties of P3DDT to enhance battery performance and safety. A notable characteristic of P3DDT in this context is its temperature-responsive behavior, specifically a positive temperature coefficient (PTC) effect. researchgate.netresearchgate.netwebsite-files.com This effect, arising from the thermal de-doping of anions from the polymer structure at elevated temperatures, can lead to a decrease in conductivity. researchgate.net This temperature-dependent conductivity can be utilized to create thermal shutdown cathodes that can help prevent thermal runaway in lithium-ion batteries by switching off the electrode reaction at elevated temperatures (e.g., ≥90 °C). researchgate.netwebsite-files.com
Beyond its safety features, P3DDT coatings have been shown to maintain electrochemical performance comparable to conventional LCO cathodes at normal operating temperatures. researchgate.net The integration of P3DDT as a coating layer demonstrates a strategy for developing multifunctional components in batteries. researchgate.net
Furthermore, P3DDT has been investigated in the context of all-organic battery designs. Research has explored using P3DDT as part of electrode structures in such systems, highlighting the potential of organic materials for flexible, processable, and sustainable energy storage. researchgate.net
While specific detailed data tables on the performance of P3DDT solely as an active electrode material in a complete battery cell (e.g., capacity, cycle life, rate capability) were not extensively detailed in the provided search results, the application as a conductive additive or protective layer is evident. The use of P3DDT in organic photovoltaic devices, which shares some material characteristics with organic battery electrodes, has shown performance metrics such as short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). sigmaaldrich.comsigmaaldrich.com While these metrics are for a different device type, they indicate the electrical and semiconducting properties of P3DDT.
Illustrative Data from Organic Photovoltaic Device (Note: This data is from OPV, not a battery, but illustrates P3DDT's electronic properties) sigmaaldrich.comsigmaaldrich.com
| Metric | Value |
| Short-circuit current density (Jsc) | 2.9 mA/cm² |
| Open-circuit voltage (Voc) | 0.6 V |
| Fill Factor (FF) | 0.38 |
| Power Conversion Efficiency (PCE) | 0.65 % |
The application of P3DDT in rechargeable battery electrodes, particularly as a functional layer for thermal regulation and potentially as a component in all-organic systems, underscores its versatility as a conducting polymer in energy storage technologies.
Theoretical and Computational Studies of P3ddt
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties
Density Functional Theory (DFT) calculations are a widely used quantum mechanics-based method for investigating the electronic and geometrical properties of materials, including conjugated polymers like P3DDT. umanitoba.ca DFT can be used to extract essential information about the system's structure and electronic characteristics. arxiv.orgaip.orgcsic.esnih.gov For instance, DFT calculations have been employed to determine the geometrical and electronic properties of P3DDT chains. arxiv.orgaip.orgcsic.esnih.gov This method allows for the inclusion of effects such as structural relaxation upon adsorption on a surface, which can influence the electronic structure of the molecule. arxiv.orgaip.orgnih.gov DFT calculations can also provide insights into the relationship between the regiochemistry of polymer segments and their resulting conformations and electronic properties. cmu.edu
Tight-Binding (TB) Techniques for Spectroscopic Simulations
Tight-Binding (TB) techniques are often used in conjunction with other computational methods, such as DFT, for simulating spectroscopic properties of conjugated polymers. arxiv.orgaip.orgcsic.esnih.gov TB methods can be used to predict scanning tunneling spectroscopy (STS) conductance spectra. aip.orgcsic.esnih.gov A hybrid scheme combining ab initio DFT calculations to obtain geometrical and electronic properties with a TB approach for simulating tunneling current has been applied to P3DDT chains adsorbed on surfaces. arxiv.orgaip.orgcsic.esnih.gov This approach allows for efficient simulations of systems containing hundreds of atoms. aip.orgcsic.esnih.gov TB models can also be parameterized using DFT calculations to study the effects of conformational disorder, such as dihedral angle variations, on the electronic states and optical absorption spectra of polythiophenes. rsc.org
Modeling of Scanning Tunneling Microscopy (STM) Images and Spectroscopy
Modeling and simulation of Scanning Tunneling Microscopy (STM) images and spectroscopy are valuable tools for understanding the surface morphology and electronic structure of P3DDT at the nanoscale. arxiv.orgaip.orgcsic.esnih.govaip.orgacs.orgresearchgate.net STM simulations can provide insights into the structural parameters and the nature of probed electronic states. aip.orgcsic.esnih.gov Hybrid schemes combining DFT and TB techniques have been developed to perform efficient and accurate simulations of STM and STS for molecules weakly bonded to surfaces, including P3DDT adsorbed on highly oriented pyrolytic graphite (B72142) (HOPG). arxiv.orgaip.orgcsic.esnih.govacs.org These simulations can predict STM images in different modes, such as constant current mode. aip.orgcsic.es Simulated STS spectra have shown good agreement with experimental data for P3DDT, allowing for the direct access to the polymer's semiconducting band gap and the investigation of electronic consequences of chain folds and π-stacking effects. acs.org
Simulation of Charge Transport Phenomena
Simulations of charge transport phenomena in P3DDT aim to understand how charge carriers move through the polymer material. Molecular dynamics (MD) simulations are frequently used to study the dynamics of polymer chains and their influence on charge transport. osti.govnih.gov Studies using MD simulations have predicted the role of side chains in the backbone dynamics of poly(3-alkylthiophene)s, including P3DDT. osti.gov These simulations suggest that the backbone of P3DDT moves faster than that of polymers with shorter side chains, potentially affecting charge transport. osti.gov Computational studies also suggest that longer side chains can increase the interaction strength between conjugated polymers and other materials, such as single-walled carbon nanotubes, which is relevant for charge transport in composite systems. rsc.org The relationship between molecular structure, morphology, and charge transport properties in conjugated polymers like P3DDT is an active area of computational research. nih.govacs.orgresearchgate.net
Future Directions and Advanced Research Frontiers
Exploring Novel Synthesis Routes for Enhanced Regioregularity and Molecular Weight Control
Achieving precise control over the molecular structure of P3DDT, specifically its regioregularity and molecular weight, is paramount for optimizing its electronic and optical properties. Future research will focus on developing novel synthetic methodologies to address current limitations.
Traditional Kumada catalyst transfer polymerization (KCTP), also known as GRIM polymerization, has been instrumental in synthesizing regioregular P3ATs with controlled molecular weight and narrow distribution mdpi.comethz.ch. However, these methods can still result in some regioirregularities and polydispersity ethz.ch. Future efforts are directed towards refining these living polymerization techniques or exploring entirely new catalytic systems. For instance, studies on poly(3-alkylthiophene)s have explored Pd(RuPhos)-catalyzed chain-growth polymerization to achieve simultaneous control of molar mass and regioregularity, demonstrating that even a small amount of regio-irregularity can sometimes enhance properties under kinetic conditions researchgate.net.
The goal is to synthesize P3DDT with near-perfect head-to-tail coupling and precisely tailored chain lengths. This level of control is expected to lead to more predictable and improved solid-state packing, crystallinity, and charge transport characteristics, which are critical for high-performance organic electronic devices.
Designing New P3DDT-Based Copolymers and Blends for Tailored Optoelectronic Performance
The versatility of P3DDT can be significantly enhanced by incorporating it into copolymer structures or blending it with other functional materials. This allows for the rational tuning of optoelectronic properties for specific applications. Future research will explore a wide range of P3DDT-based copolymers and blends.
Conjugated block copolymers containing P3DDT blocks are particularly promising for controlling morphology at the nanoscale, which is crucial for efficient charge separation and transport in devices like organic photovoltaics (OPVs) mdpi.comscholaris.ca. By combining P3DDT (typically acting as a donor) with different conjugated or non-conjugated blocks (donors or acceptors), researchers can program self-assembly into desired nanostructures, such as lamellar or cylindrical phases mdpi.comescholarship.org. The length and nature of the side chains, as well as the degree of polymerization, play significant roles in determining the resulting morphology and, consequently, the optoelectronic performance mdpi.com.
Blends of P3DDT with electron-accepting materials, such as fullerenes or non-fullerene acceptors, are widely used in OPVs. Future research will focus on designing new blend compositions and optimizing their morphology to improve power conversion efficiency and stability ucsb.eduresearchgate.net. This includes exploring the impact of different processing additives and annealing techniques on the blend microstructure rsc.org. Studies have shown that increasing the side chain length in P3ATs can decrease the absorption coefficient and affect device performance in blends with PCBM researchgate.net.
Stimuli-responsive P3DDT-based copolymers are also an area of future interest, potentially leading to materials with properties that can be dynamically altered by external factors like temperature or pH, opening doors for smart materials and sensors acs.org.
Advanced Device Architectures and Fabrication Techniques for High-Performance Organic Electronics
The performance of P3DDT-based materials in organic electronics is not solely dependent on the material itself but also on how it is integrated into devices. Future research will focus on developing advanced device architectures and fabrication techniques.
This includes exploring novel electrode designs, interfacial layers, and multi-layer structures to optimize charge injection, transport, and extraction in devices like organic field-effect transistors (OFETs), OPVs, and organic photodetectors (OPDs) ucsb.edumdpi.comresearchgate.netaalto.fi. Techniques such as vacuum evaporation and solution processing methods (e.g., spin coating, printing) will be further refined to achieve precise control over film thickness, morphology, and interface quality ucsb.edumdpi.com.
The integration of P3DDT into flexible and stretchable electronic platforms is another key future direction. This requires developing fabrication methods compatible with flexible substrates and exploring device architectures that can withstand mechanical strain while maintaining performance researchgate.netpassive-components.euucla.eduresearchgate.net. Three-dimensional printing is also emerging as a promising fabrication method for creating customized and complex bioelectronic devices, which could potentially incorporate P3DDT or its derivatives accscience.com.
In-depth Understanding of Structure-Property Relationships at the Nanoscale
A fundamental understanding of how the molecular structure and nanoscale morphology of P3DDT and its derivatives influence their electronic and optical properties is crucial for rational material design. Future research will delve deeper into these structure-property relationships.
Advanced characterization techniques, such as atomic force microscopy (AFM), X-ray scattering (e.g., GIXS, SAXS), and various spectroscopic methods (e.g., UV-Vis, photoluminescence, ESR), will be employed to probe the nanoscale structure, crystallinity, chain packing, and charge dynamics in P3DDT films and blends researchgate.netresearchgate.netrsc.orgchalmers.sersc.orgscientific.net. Studies have already used techniques like SAXS to explore the non-conjugated aggregate state structure and porosity in P3DDT films scientific.net.
Particular attention will be paid to the role of side chains, regioregularity, molecular weight, and processing conditions on the formation of ordered structures (e.g., lamellae, fibers) and their impact on charge carrier mobility, exciton (B1674681) diffusion, and charge separation efficiency mdpi.comrsc.orgchalmers.sersc.org. Understanding the interplay between molecular design, processing, and nanoscale morphology will guide the development of next-generation P3DDT-based materials with optimized performance escholarship.orgescholarship.org.
Development of P3DDT-Based Materials for Emerging Technologies (e.g., bioelectronics, stretchable electronics)
P3DDT and its derivatives are poised to play a role in emerging technologies beyond traditional displays and solar cells. Future research will explore their potential in bioelectronics and stretchable electronics.
In bioelectronics, the focus will be on developing P3DDT-based materials that are biocompatible, mechanically compliant, and capable of interacting with biological systems for applications such as biosensors, neural interfaces, and drug delivery devices mdpi.comucla.eduaccscience.comuchicago.edu. This requires addressing challenges related to material stability in biological environments and developing fabrication techniques compatible with biological integration ucla.edu. Recent breakthroughs in creating soft, flexible semiconductors that can interface with living tissue, such as hydrogel-based materials with semiconductive properties, highlight the potential in this area uchicago.edu.
For stretchable electronics, research will concentrate on designing P3DDT-based materials and device architectures that can withstand significant mechanical deformation without compromising electrical performance researchgate.netpassive-components.euucla.eduresearchgate.net. This involves exploring intrinsically stretchable polymer designs or incorporating P3DDT into composite structures with stretchable elastomers passive-components.euresearchgate.net. The development of stretchable components like conductors, electrodes, and power sources is crucial for realizing fully stretchable electronic systems passive-components.eu. P3DDT's inherent flexibility as a conjugated polymer makes it a promising candidate for contributing to this field researchgate.net.
Q & A
Q. How should researchers design experiments to isolate the effects of alkyl side-chain length in poly(3-alkylthiophenes)?
- Methodological Answer : Use a homologous series (e.g., hexyl, octyl, dodecyl) with identical synthesis conditions. Key steps:
- Controlled Polymerization : Employ McCullough’s method for regioregularity >98% .
- Thin-Film Characterization : Compare UV-Vis absorption maxima () and XRD d-spacings to correlate alkyl length with π-stacking distances .
- Device Testing : Fabricate OFETs with identical architectures to directly compare hole mobility and threshold voltage shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
